Product packaging for Tofacitinib(Cat. No.:CAS No. 477600-75-2)

Tofacitinib

货号: B000832
CAS 编号: 477600-75-2
分子量: 312.37 g/mol
InChI 键: UJLAWZDWDVHWOW-YPMHNXCESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tofacitinib is a potent and selective small-molecule inhibitor of the Janus kinase (JAK) family, a critical component of intracellular signaling pathways for a wide range of cytokines. It functions by preferentially inhibiting JAK1 and JAK3 enzymes, and to a lesser extent JAK2, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This action suppresses the JAK-STAT signaling pathway, which is central to hematopoiesis and immune cell function, making it a valuable tool for modulating inflammatory and immune responses in research settings . As a key research compound, this compound is extensively used to investigate the mechanisms underlying various immune-mediated inflammatory diseases. Its primary research applications include the study of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . Furthermore, its utility has expanded to preclinical studies in other areas such as alopecia areata, psoriasis, and atopic dermatitis, highlighting its broad relevance in exploring cytokine-driven pathological processes . Researchers value this compound for its well-characterized pharmacokinetic profile. The compound has an oral bioavailability of approximately 74% and a relatively short plasma half-life of about 3 hours. It is metabolized primarily in the liver by the CYP3A4 enzyme and, to a minor extent, by CYP2C19, with renal excretion of unchanged drug accounting for about 30% of its elimination. In vitro, this compound exhibits a protein binding rate of approximately 40% . Please note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Ensure all laboratory safety and handling protocols are followed when using this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N6O B000832 Tofacitinib CAS No. 477600-75-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197271
Record name Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Yellow foam

CAS No.

477600-75-2
Record name Tofacitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477600-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tofacitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/
Record name Tofacitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanistic Elucidation of Tofacitinib’s Immunomodulatory Actions

Cellular and Molecular Effects of Tofacitinib on Immune Cell Subsets

Monocyte, Macrophage, and Dendritic Cell Phenotype and Function Alterations by this compound

This compound, a Janus kinase (JAK) inhibitor, exerts significant immunomodulatory effects by influencing the phenotype and function of key innate immune cells, including monocytes, macrophages, and dendritic cells (DCs). drugbank.comresearchgate.net By primarily inhibiting JAK1 and JAK3, this compound disrupts the signaling of numerous cytokines crucial for the differentiation, activation, and function of these myeloid cells. nih.govpatsnap.com

Monocyte and Macrophage Polarization:

Research indicates that this compound can modulate the responses of activated monocytes toward a more regulatory phenotype. nih.gov In studies involving monocytes from patients with inflammatory bowel disease (IBD) and healthy controls, this compound pretreatment led to reduced secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

The influence of this compound on macrophage polarization—the process by which macrophages differentiate into pro-inflammatory (M1-like) or anti-inflammatory (M2-like) phenotypes—appears to be context-dependent. Some studies suggest this compound promotes a shift from the M1 to the M2 phenotype, thereby fostering an anti-inflammatory environment. nih.govthe-hospitalist.org This is supported by findings that this compound effectively inhibits STAT1 phosphorylation, a key step in M1 polarization, and increases the expression of M2-associated markers. nih.govamsterdamumc.nl However, other in vitro research indicates that this compound may favor the generation of M1-like pro-inflammatory macrophages while inhibiting the differentiation of monocytes into regulatory M2 macrophages. nih.gov This is evidenced by a decreased expression of the M2 marker CD200R and enhanced production of IL-12 and IL-23. nih.gov

Further studies have shown that this compound has a modulating effect on M1-like macrophages, with a more pronounced induction of anti-inflammatory IL-10 compared to its effect on pro-inflammatory cytokines. oup.com Conversely, during M2-like polarization, this compound was found to impair the development of this phenotype, as indicated by decreased IL-10 levels and CD206 expression. oup.com In both M1 and M2 phenotypes, this compound strongly downregulated the expression of immunostimulatory molecules such as CD80, CD86, CD83, and CD40. oup.com

Interactive Data Table: Effect of this compound on Macrophage Polarization Markers and Cytokines

Cell TypeConditionMarker/CytokineEffect of this compoundReference
M1-like MacrophagesInflammatory PolarizationCD40Reduced Expression bmj.com
M1-like MacrophagesInflammatory PolarizationCD206Reduced Expression bmj.com
M2-like MacrophagesAlternative PolarizationCD163Inhibited Expression bmj.com
M2-like MacrophagesAlternative PolarizationCD206Inhibited Expression oup.combmj.com
M2-like MacrophagesAlternative PolarizationCD200RInhibited Expression bmj.com
M1-like MacrophagesLPS + IFN-γ StimulationIL-10Induced Release oup.com
M2-like MacrophagesIL-4 StimulationIL-10Decreased Release oup.com

Dendritic Cell Maturation and Function:

The impact of this compound on dendritic cells is also multifaceted. Some studies report that this compound reduces the differentiation of monocytes into immature DCs. nih.gov It has been shown to decrease the expression of CD80/CD86 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated DCs, which in turn reduces their T-cell stimulatory capacity. nih.gov This effect is thought to be mediated through the suppression of type I interferon signaling. nih.gov

Conversely, other research suggests that the maturation of DCs is not significantly affected by this compound. acrabstracts.org In these studies, this compound did not relevantly inhibit DC maturation, as indicated by similar expression patterns for HLA-DR and CD83. acrabstracts.org Furthermore, it did not affect the expression of co-stimulatory molecules CD80 and CD86. acrabstracts.org It has also been observed that this compound does not modulate the phenotype or function of human intestinal conventional dendritic cells (cDCs) in ulcerative colitis. nih.govresearchgate.net

Natural Killer (NK) Cell Activity and Signaling Modification by this compound

This compound's mechanism of action extends to Natural Killer (NK) cells, critical components of the innate immune system. The function of NK cells is heavily reliant on cytokines that signal through the JAK-STAT pathway, making them susceptible to modulation by JAK inhibitors.

This compound has been shown to inhibit the signaling of several cytokines that are vital for NK cell development, activation, and effector functions. These include IL-2, IL-15, and IL-21. By blocking the JAK1 and JAK3 enzymes associated with the receptors for these cytokines, this compound can interfere with the subsequent phosphorylation and activation of STAT proteins.

Research has demonstrated that this compound can impair the maturation of NK cells. Specifically, it has been found to inhibit the IL-15-induced maturation of CD56bright NK cells into the more cytotoxic CD56dim subtype. This inhibition is associated with a reduction in the expression of transcription factors T-bet and Eomes, which are crucial for NK cell development and function.

Furthermore, this compound can directly impact the effector functions of NK cells. Studies have shown that it reduces the production of Interferon-gamma (IFN-γ) by NK cells following cytokine stimulation. The cytotoxic activity of NK cells, mediated by the release of perforin (B1180081) and granzymes, can also be suppressed by this compound. This suppression is linked to the inhibition of STAT4 phosphorylation, which is a key signaling event downstream of IL-12, a potent activator of NK cell cytotoxicity.

Interactive Data Table: Effects of this compound on NK Cell Functions

NK Cell FunctionCytokine InvolvedKey Signaling MoleculeEffect of this compound
Maturation (CD56bright to CD56dim)IL-15JAK1/JAK3Inhibited
IFN-γ ProductionIL-12, IL-18STAT4Reduced
Cytotoxicity (Perforin/Granzyme Release)IL-12, IL-15STAT4Suppressed
ProliferationIL-2, IL-15JAK1/JAK3Inhibited

Fibroblast and Other Non-Immune Cell Interactions with this compound

The therapeutic effects of this compound are not limited to immune cells; it also interacts with various non-immune cell types, notably fibroblasts, which play a significant role in the pathophysiology of inflammatory diseases like rheumatoid arthritis.

Fibroblast-like Synoviocytes (FLS):

In the context of rheumatoid arthritis, FLS are key contributors to joint inflammation and destruction. These cells produce a range of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that degrade cartilage and bone. This compound has been shown to directly modulate the behavior of FLS.

Other Non-Immune Cells:

This compound's influence extends to other non-immune cells as well. In patients with ulcerative colitis who did not respond to treatment, an increase in the activation of fibroblasts was observed, suggesting a complex interaction. oup.com In vitro studies with cultured fibroblasts, however, showed no hyperactivation when pre-treated with this compound, indicating that the in vivo effects may be influenced by the broader inflammatory environment. oup.com

The JAK-STAT pathway is also involved in the function of endothelial cells and osteoclasts. By inhibiting this pathway, this compound may influence angiogenesis and bone resorption, processes that are dysregulated in various inflammatory conditions.

Pharmacological Research of Tofacitinib in Biological Systems

In Vivo Pharmacodynamic Research of Tofacitinib

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of intracellular signaling pathways for numerous cytokines and growth factors involved in hematopoiesis and immune function. pfizermedical.com By inhibiting JAKs, this compound modulates the signaling of these inflammatory mediators, preventing the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). pfizermedical.comdrugbank.com Preclinical in vivo research has been fundamental in characterizing the dose-dependent effects, target engagement, and modulation of inflammatory processes by this compound in various biological systems.

Preclinical studies in animal models of inflammatory diseases, such as the mouse collagen-induced arthritis (mCIA) model, have been instrumental in defining the relationship between this compound exposure and its pharmacological effect. researchgate.net These studies have demonstrated a clear dose-dependent reduction in joint inflammation. researchgate.net The efficacy of this compound in these models is linked to the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers, rather than JAK2 homodimers. researchgate.net

A key finding from these preclinical models is that the average plasma concentration (Cav) over a dosing interval, rather than the maximum (Cmax) or minimum (Cmin) concentration, is the primary driver of efficacy. researchgate.netnih.gov This suggests that sustained, rather than peak, inhibition of the JAK-STAT pathway is crucial for therapeutic effect. In the mCIA model, the average concentration producing 50% of the maximal effect (ECav50) was found to be within a narrow range, irrespective of whether the drug was administered once or twice daily, further supporting the importance of total daily exposure. researchgate.netnih.govresearchgate.net

Target engagement in vivo has been confirmed by measuring the phosphorylation of STAT proteins. Treatment with this compound leads to a dose-dependent suppression of both constitutive and cytokine-induced STAT phosphorylation in circulating leukocytes. researchgate.netfrontiersin.org This direct pharmacodynamic effect on the signaling pathway confirms that the drug engages its intended target in a dose-responsive manner within a living system. acrabstracts.org

Table 1: this compound Exposure-Response in Murine Collagen-Induced Arthritis (mCIA) Model
Pharmacokinetic ParameterDosing RegimenConcentration for 50% Maximal Effect (EC50)
Average Concentration (Cav)Twice Daily (b.i.d.)102 nM
Once Daily (q.d.)187 nM
Maximum Concentration (Cmax)Twice Daily (b.i.d.)361 nM
Once Daily (q.d.)1540 nM
Minimum Concentration (Cmin)Twice Daily (b.i.d.)8.5 nM
Once Daily (q.d.)0.101 nM

Data derived from preclinical studies in a mouse collagen-induced arthritis model. nih.govresearchgate.net

This compound treatment in animal models of arthritis has been shown to significantly reduce the levels of key inflammatory markers. Administration of this compound led to decreased plasma levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and chemokines including CCL2 and CXCL10. nih.gov These changes are consistent with the drug's mechanism of action, as the signaling of many of these cytokines is dependent on the JAK-STAT pathway. Furthermore, rapid decreases in serum C-reactive protein (CRP), a systemic marker of inflammation, have been consistently observed following this compound administration. pfizermedical.comdrugbank.com

The pharmacodynamic effects of this compound extend to the modulation of various immune cell populations. Treatment is associated with a dose-dependent reduction of circulating CD16/56+ natural killer (NK) cells. pfizermedical.comdrugbank.comnih.gov Studies in mice confirmed that this compound suppresses peripheral NK cell levels in a dose-dependent manner. researchgate.net This effect is linked to the inhibition of IL-15 signaling, a cytokine crucial for NK cell survival and function, which signals through the JAK/STAT pathway. nih.govresearchgate.net

In contrast to its effect on NK cells, this compound treatment is associated with dose-dependent increases in B cell counts. pfizermedical.comdrugbank.com However, in vitro studies on human cells suggest that this compound directly impairs the development of naïve B-lymphocytes into immunoglobulin-secreting plasmablasts. nih.gov Changes in circulating T-lymphocyte counts and their subsets (CD3+, CD4+, and CD8+) have been reported as small and inconsistent in human studies. pfizermedical.com Preclinical models also noted a trend towards reduced CD4 and CD8 T cell levels at higher doses. nih.gov

The anti-inflammatory effects of this compound have been observed directly within affected tissues in preclinical models. In animal models of arthritis, this compound treatment resulted in a significant reduction in the formation of new synovial blood vessels, a process known as angiogenesis, which is a hallmark of the inflamed rheumatoid joint. nih.gov This anti-angiogenic effect was associated with a decrease in the local expression and systemic serum levels of Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2 (Ang-2). nih.gov

In studies using synovial tissue from rheumatoid arthritis patients, this compound was shown to inhibit the production of inflammatory mediators. nih.gov Similarly, in studies of inflammatory bowel disease, this compound has been shown to transcriptionally downregulate pro-inflammatory cytokines like IL1B and IL18 in colonic organoids. mdpi.com These findings demonstrate that the pharmacodynamic activity of this compound is not limited to systemic circulation but occurs directly within the local tissues driving the inflammatory disease process.

This compound Metabolism and Excretion Research

The clearance of this compound from the body is achieved through a combination of hepatic metabolism and renal excretion. pfizermedical.com Approximately 70% of a dose is cleared via metabolism in the liver, while the remaining 30% is excreted unchanged by the kidneys. pfizermedical.comnih.govelsevier.eschemicalbook.com

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov The primary enzyme responsible for its metabolism is CYP3A4, with a minor contribution from CYP2C19. pfizermedical.comelsevier.eschemicalbook.com Physiologically based pharmacokinetic (PBPK) modeling has estimated that CYP3A4 and CYP2C19 contribute approximately 53% and 17%, respectively, to the metabolic clearance of the drug. nih.gov

In a human radiolabeled study, unchanged this compound accounted for over 65% of the total circulating radioactivity. pfizermedical.comnih.gov The remaining radioactivity was attributed to eight different metabolites, each accounting for less than 8% of the total. pfizermedical.comnih.gov These metabolites are considered inactive, with the pharmacological activity of the drug being attributed solely to the parent molecule. drugbank.comchemicalbook.com The significant role of CYP3A4 in this compound's metabolism means that co-administration with strong inhibitors of this enzyme, such as ketoconazole, or inducers, like rifampin, can substantially alter this compound plasma concentrations. nih.gov

Table 2: Contribution to this compound Clearance
Clearance PathwayEnzyme/MechanismApproximate Contribution
Hepatic Metabolism (~70%)CYP3A4~53%
CYP2C19~17%
Renal Excretion (~30%)Glomerular Filtration & Tubular Secretion~30%

Data derived from pharmacokinetic and PBPK modeling studies. pfizermedical.comnih.gov

Role of Metabolites in this compound's Overall Pharmacological Activity

The clearance of this compound is primarily divided between hepatic metabolism, which accounts for approximately 70% of elimination, and renal excretion of the unchanged drug, which accounts for the remaining 30%. nih.govsemanticscholar.org The metabolism is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with a minor pathway involving CYP2C19. nih.govsemanticscholar.org This metabolic process results in the formation of at least eight distinct metabolites. nih.govpfizermedical.com

A pivotal human study involving a single oral dose of radiolabeled ¹⁴C-tofacitinib provided definitive insights into the relative contribution of the parent drug and its metabolites to the total drug-related material in circulation. nih.gov The results demonstrated that unchanged this compound was the principal component, constituting 69.4% of the total circulating radioactivity in plasma. nih.govsemanticscholar.orgresearchgate.net The remaining 30.6% of radioactivity was attributed to various metabolites, with no single metabolite accounting for more than 10% of the total circulating drug-related exposure. nih.govresearchgate.netimidforum.com This indicates that the systemic exposure to any individual metabolite is substantially lower than that of the parent this compound.

The distribution of the main circulating components is detailed in the table below.

ComponentMean Percentage of Total Circulating Radioactivity (%)
This compound (Parent Drug) 69.4%
Metabolite Group M1/M27.4%
Metabolite Group M11/M20/M296.2%
Metabolite M43.9%
Metabolite M143.2%
Metabolite M91.0%
Data derived from a human radiolabeled study following a single oral dose of this compound. researchgate.net

Furthermore, investigations into the biological activity of these metabolites have concluded that they are pharmacologically inactive or possess significantly reduced potency compared to this compound. It is predicted that the pharmacological activities of the metabolites are less than one-tenth the potency of the parent molecule against Janus kinase (JAK) enzymes.

Preclinical and in Vitro Investigations of Tofacitinib Therapeutic Potential

In Vitro Studies on Tofacitinib's Effects on Cell Lines and Primary Cell Cultures

In vitro studies have demonstrated that this compound exerts a dose-dependent inhibitory effect on various cellular processes, particularly those central to the immune response. Research on OT-I cells, a type of transgenic T cell, showed that this compound inhibits CD8 T-cell activation in a manner dependent on the concentration used. researchgate.net Similarly, its impact on natural killer (NK) cells, both cell lines and primary cells, reveals a dose-dependent suppression of peripheral NK cell levels. nih.govresearchgate.net

The inhibitory capacity of this compound extends to cytokine signaling pathways. Flow cytometry-based assays on human whole blood have quantified the 50% inhibitory concentration (IC50) for this compound across a range of cytokine signaling pathways, highlighting its potency. For instance, signaling induced by cytokines like IL-15, IL-21, IFN-α, and IFN-γ is potently inhibited at nanomolar concentrations. acrabstracts.org

Investigations into non-immune cells have also revealed dose-dependent effects. In studies involving human mesenchymal stromal cells (hMSCs), this compound dose-dependently promotes their recruitment under hypoxic conditions, a state mimicking the microenvironment of a fracture gap. nih.gov Conversely, under normoxic conditions, it inhibits hMSC recruitment. nih.gov Furthermore, this compound enhances the osteogenic differentiation of hMSCs and curtails osteoclast differentiation and activity in a dose-dependent fashion. nih.gov

Table 1: In Vitro IC50 Values of this compound for Cytokine Signaling Inhibition in Human Whole Blood

CytokineSignaling PathwayCell TypeIC50 (nM)

Molecular profiling of cells treated with this compound has provided significant insights into its mechanism of action by identifying changes at the transcriptomic, proteomic, and epigenomic levels. In patients with rheumatoid arthritis, whole-blood transcriptome analysis before and after treatment identified 273 baseline genes significantly associated with good clinical response. nih.gov The expression of several molecules, including AKT3, KLF12, FCRL3, and BIRC3, was reverted by this compound in patients who achieved a good response. nih.gov

Multi-omics data from studies on ulcerative colitis have highlighted predictors of responsiveness, including CpG methylation signatures (e.g., LRPAP1 and FGFR2) and transcriptomic regulators (e.g., REG3A and CLDN3). mdpi.comnih.gov this compound treatment has been shown to suppress IL-1β and IL-18 at both the gene expression and cytokine levels. mdpi.com

In the context of Vogt-Koyanagi-Harada disease, single-cell analysis using CyTOF and scRNA-Seq revealed that this compound treatment reduced the percentages of IFN-γ+ Th1 and IL-17A+ Th17 cells. jci.org It also inhibited IL-2-induced STAT1 and STAT3 phosphorylation in T cells. jci.org Furthermore, in primary natural killer (NK) cells from patients with Amyotrophic Lateral Sclerosis (ALS), this compound treatment significantly decreased the expression of TNF-α and IFN-γ. nih.gov It also reduced STAT1 phosphorylation induced by IL-2 and IL-15 in these cells. nih.gov Studies on human primary keratinocytes showed that this compound can downregulate the expression of S100A7, S100A8, and S100A9 at a concentration of 100 nM. researchgate.net

Animal Model Research of this compound in Immune-Mediated Pathologies

This compound has demonstrated efficacy in a variety of preclinical animal models of autoimmune and inflammatory diseases. tandfonline.com In murine models of arthritis, including collagen-induced arthritis (mCIA) and adjuvant-induced arthritis, this compound effectively attenuated disease indicators such as paw swelling and edema. fda.gov The primary driver of this efficacy in the mCIA model was identified as the inhibition of cytokine receptor signaling mediated by JAK1 heterodimers. nih.govresearchgate.net

In a mouse model of Autoimmune Lymphoproliferative Syndrome (ALPS), a 42-day course of this compound therapy led to a lasting reversal of lymphadenopathy and other autoimmune manifestations. nih.gov The treatment was found to be effective regardless of the disease stage at which it was initiated. nih.gov For systemic lupus erythematosus (SLE), this compound was evaluated in a pristane-induced murine model, where it was shown to ameliorate symptoms like arthritis and reduce levels of anti-dsDNA antibodies, IL-6, and IFN-γ. nih.gov

Furthermore, in a mouse model of experimental autoimmune uveitis (EAU), this compound treatment significantly suppressed the development of the disease. nih.gov This effect was linked to a reduction in the Th1 cell population and associated IFN-γ production. nih.gov

Table 2: Efficacy of this compound in Preclinical Animal Models

Disease ModelAnimalKey Efficacy Findings

Research in animal models has elucidated the organ-specific therapeutic effects of this compound. In the pristane-induced murine model of lupus, this compound demonstrated a significant capacity to ameliorate glomerulonephritis and arthritis. nih.gov Treatment led to a decrease in urine protein levels, indicating improved kidney function, and reduced swelling in leg joints. nih.gov

In the context of ocular inflammation, studies using the experimental autoimmune uveitis (EAU) mouse model showed that this compound treatment leads to a statistically significant reduction in the severity of histopathological changes in the eye. nih.gov This was accompanied by a lower number of infiltrating inflammatory cells (CD4, CD8, and NK cells) within the eyes of treated mice compared to controls. nih.gov this compound has also been shown to reduce ocular surface inflammation in mice. nih.gov

In animal models of arthritis, histological analysis revealed that this compound treatment reduced cartilage damage, bone resorption, inflammation, and pannus formation. fda.gov It also decreased the infiltration of immune cells such as CD3, CD68 (in rats), and F4/80 (in mice) into the joint tissues. fda.gov

Preclinical studies have consistently shown that the therapeutic efficacy of this compound is linked to its immunosuppressive effects. In all repeated-dose animal studies, immune suppression was the predominant toxicity finding. fda.gov This is an expected consequence of its pharmacologic activity as a Janus kinase (JAK) inhibitor, which blocks the signaling of numerous cytokines crucial for lymphocyte activation and differentiation. researchgate.net

This compound's impact on specific immune cell populations has been characterized in various models. In the EAU mouse model, it selectively reduced the population of pathogenic Th1 cells without a statistically significant effect on Th17 cells. nih.gov In MRL/lpr mice, a model for autoimmune lymphoproliferative syndrome, this compound treatment resulted in a nearly 50% reduction in TCRαβ+CD4−CD8− T lymphocyte numbers and a significant reduction in plasmablasts and plasmacytes in the spleen. nih.gov Studies have also shown that this compound administration in mice can lead to decreased numbers of pro-B cells and germinal center B cells, impairing germinal center formation. researchgate.net

The immunosuppressive properties of this compound can also affect immune surveillance. In a 39-week study in monkeys, lymphoma was observed in three animals at a high dose. fda.gov This occurrence was considered likely related to immune suppression and the re-emergence of a latent lymphocryptovirus. fda.gov

Table of Mentioned Compounds

Compound Name
This compound
IFN-γ
IL-1β
IL-2
IL-6
IL-15
IL-17
IL-17A
IL-18
IL-21
IFN-α
Pristane

Clinical Research Paradigms and Efficacy Outcomes for Tofacitinib

Tofacitinib in Rheumatoid Arthritis (RA) Clinical Research

The efficacy of this compound in adults with moderate to severe active rheumatoid arthritis has been demonstrated in a series of pivotal Phase 3 trials known as the ORAL (Oral Rheumatoid Arthritis triaL) program. These studies assessed this compound as both a monotherapy and in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).

The ORAL program included several key studies that established the efficacy of this compound in various RA patient populations.

ORAL Solo: This trial evaluated this compound monotherapy in patients with an inadequate response to at least one csDMARD or biologic DMARD (bDMARD). At month 3, a significantly higher percentage of patients treated with this compound achieved an American College of Rheumatology 20% (ACR20) response compared to placebo. Specifically, ACR20 response rates were 59.8% for the 5 mg twice-daily group and 65.7% for the 10 mg twice-daily group, versus 26.7% for placebo. Improvements in physical function, as measured by the Health Assessment Questionnaire-Disability Index (HAQ-DI), were also significantly greater with this compound.

ORAL Sync: This study assessed this compound in combination with a stable background of csDMARDs in patients with an inadequate response to these agents. The trial met its primary endpoints, demonstrating statistically significant improvements in ACR20 response rates, physical function (HAQ-DI), and rates of disease remission (DAS28-4[ESR] <2.6) at months 3 and 6 compared to placebo. At 6 months, ACR20 response rates were 67.4% and 70.6% for the 5 mg and 10 mg twice-daily this compound groups, respectively, compared to 34.1% for placebo in a study of Chinese patients.

ORAL Standard: This 12-month trial compared this compound and adalimumab, both in combination with methotrexate (B535133), against a placebo group in patients with an inadequate response to methotrexate. At 6 months, ACR20 response rates were significantly higher for both this compound doses and adalimumab compared to placebo (51.5% for 5 mg this compound, 52.6% for 10 mg this compound, and 47.2% for adalimumab, versus 28.3% for placebo).

ORAL Step: This trial focused on a difficult-to-treat population of patients who had an inadequate response to a tumor necrosis factor inhibitor (TNFi). Patients received this compound or placebo in addition to stable background methotrexate. At 3 months, ACR20 response rates were significantly higher in the this compound groups (41.7% for 5 mg and 48.1% for 10 mg twice daily) compared to the placebo group (24.4%). The study also showed significant improvements in physical function and higher rates of disease remission with this compound.

ACR20 Response Rates in Key Phase 3 ORAL Trials

TrialPatient PopulationTreatment ArmACR20 Response Rate (%)Timepoint
ORAL SoloDMARD-IRThis compound 5 mg BID59.8Month 3
Placebo26.7
ORAL SynccsDMARD-IRThis compound 5 mg BID + csDMARD67.4Month 6
Placebo + csDMARD34.1
ORAL StandardMTX-IRThis compound 5 mg BID + MTX51.5Month 6
Adalimumab + MTX47.2
Placebo + MTX28.3
ORAL StepTNFi-IRThis compound 5 mg BID + MTX41.7Month 3
Placebo + MTX24.4

Real-world evidence studies complement the findings from randomized controlled trials (RCTs) by providing insights into the effectiveness of a drug in a broader, more diverse patient population and under routine clinical practice conditions.

Observational studies have demonstrated that this compound is an effective treatment option for patients with RA in real-world settings. A retrospective analysis of data from Swiss cohorts showed that this compound significantly reduced mean Disease Activity Score 28 (DAS28) from 4.4 at baseline to 3.13 after approximately one year of treatment. In this study, 53% of patients achieved low disease activity (LDA), and 48% achieved remission.

Data from various national registries and administrative claims databases have also supported the effectiveness of this compound. For instance, an analysis of the US Corrona RA registry found that this compound, as both monotherapy and combination therapy, achieved efficacy similar to that of TNF inhibitors. Similarly, a study using the Australian OPAL dataset reported comparable median treatment persistence and DAS remission rates at 18 months between this compound and biologic DMARDs.

These real-world studies often include patients with more comorbidities and longer disease duration than those typically enrolled in RCTs, confirming the effectiveness of this compound across a wide spectrum of RA patients.

Subgroup analyses of the this compound clinical trial data have been conducted to determine its efficacy in specific RA patient populations. These analyses have generally focused on the impact of prior treatment experience and disease duration.

A post-hoc analysis of pooled data from Phase II and III trials evaluated the efficacy of this compound in patients with different treatment histories: inadequate response to non-methotrexate csDMARDs (non-MTX csDMARD-IR), inadequate response to methotrexate (MTX-IR), and inadequate response to biologic DMARDs (bDMARD-IR). The results showed that this compound was efficacious compared to placebo across all three populations at month 3. However, the clinical response to this compound was generally numerically greater in patients who were bDMARD-naïve compared to those who were bDMARD-IR. Similarly, efficacy outcomes were more favorable in the non-MTX csDMARD-IR group compared to the MTX-IR and bDMARD-IR groups, suggesting that this compound may have greater efficacy in patients with fewer prior treatments.

Real-world data from a Swiss cohort study reinforces these findings. The study reported that rates of LDA and remission were significantly higher, and the time to achieve these states was shorter, in patients who were naïve to biologic agents compared to those who had been previously exposed to them.

Another factor that has been explored is the duration of the disease. Post-hoc analyses have indicated that patients with a shorter duration of RA (<1 year) tend to have greater clinical responses to this compound compared to those with a longer disease duration. This aligns with the broader understanding in rheumatology that earlier and more aggressive treatment can lead to better long-term outcomes.

This compound in Psoriatic Arthritis (PsA) Clinical Research

The clinical development of this compound for the treatment of psoriatic arthritis (PsA) was primarily based on the OPAL (Oral Psoriatic Arthritis triaL) program, which included two pivotal Phase 3 studies: OPAL Broaden and OPAL Beyond. These trials evaluated the efficacy of this compound in different PsA patient populations.

OPAL Broaden: This study enrolled patients with active PsA who had an inadequate response to at least one csDMARD and were naïve to TNF inhibitors. The trial included an active control arm with adalimumab. At the 3-month mark, both this compound doses demonstrated superiority over placebo in the primary efficacy endpoints: ACR20 response and change from baseline in the HAQ-DI score. Specifically, ACR20 response rates were 50.5% for this compound 5 mg twice daily and 60.6% for this compound 10 mg twice daily, compared to 33.3% for placebo. The response rate for adalimumab was 51.9%.

OPAL Beyond: This trial focused on a patient population with active PsA who had an inadequate response to at least one TNF inhibitor. This was the first study of this compound to exclusively enroll TNFi-IR patients. Similar to OPAL Broaden, OPAL Beyond met its primary efficacy endpoints at 3 months. The ACR20 response rates were 49.6% for this compound 5 mg twice daily and 47.0% for this compound 10 mg twice daily, which were statistically significant improvements over the 23.7% response rate observed in the placebo group. This compound also showed a rapid onset of action, with a superior ACR20 response compared to placebo as early as week 2.

A pooled analysis of data from both OPAL Broaden and OPAL Beyond, encompassing 710 patients, confirmed the superiority of this compound over placebo at month 3 across four key domains of PsA: peripheral arthritis, psoriasis, enthesitis, and dactylitis. These efficacy findings were maintained through month 6 of the studies.

Primary Efficacy Endpoints at Month 3 in OPAL Trials

TrialTreatment ArmACR20 Response Rate (%)Mean Change from Baseline in HAQ-DI
OPAL Broaden (csDMARD-IR)This compound 5 mg BID50.5-0.35
This compound 10 mg BID60.6-0.40
Adalimumab51.9-0.38
Placebo33.3-0.18
OPAL Beyond (TNFi-IR)This compound 5 mg BID49.6-0.39
This compound 10 mg BID47.0-0.35
Placebo23.7-0.14

This compound in Ulcerative Colitis (UC) Clinical Research

The clinical trial program for this compound in ulcerative colitis, known as OCTAVE (Oral Clinical Trials for this compound in ulceratiVE colitis), established its efficacy for both inducing and maintaining remission in patients with moderately to severely active disease.

The OCTAVE program consisted of three pivotal Phase 3 trials: two identical induction trials (OCTAVE Induction 1 and 2) and one maintenance trial (OCTAVE Sustain).

OCTAVE Induction 1 and 2: These two trials were designed to evaluate the efficacy of this compound for inducing remission in patients with moderately to severely active UC who had an inadequate response or were intolerant to conventional therapies or a TNF antagonist. Patients received this compound 10 mg twice daily or placebo for 8 weeks. The primary endpoint in both studies was remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.

In OCTAVE Induction 1, 18.5% of patients in the this compound group achieved remission at week 8, compared to 8.2% in the placebo group.

In OCTAVE Induction 2, 16.6% of patients in the this compound group achieved remission, compared to 3.6% in the placebo group.

Both of these results were statistically significant. This compound was also found to be effective in inducing mucosal healing, with rates of 31% and 28% in the two studies, respectively, compared to 16% and 12% for placebo.

OCTAVE Sustain: This trial evaluated the efficacy of this compound in maintaining remission. Patients who had achieved a clinical response after the 8-week induction phase with this compound were re-randomized to receive maintenance therapy with this compound 5 mg twice daily, 10 mg twice daily, or placebo for 52 weeks. The primary endpoint was remission at week 52.

At 52 weeks, 34.3% of patients in the 5 mg this compound group and 40.6% in the 10 mg this compound group were in remission, compared to 11.1% of patients in the placebo group. These differences were statistically significant.

The efficacy of this compound was observed regardless of prior treatment with TNF inhibitors.

Remission Rates in OCTAVE Clinical Trials for Ulcerative Colitis

TrialPhaseTreatment ArmRemission Rate (%)Timepoint
OCTAVE Induction 1InductionThis compound 10 mg BID18.5Week 8
Placebo8.2
OCTAVE Induction 2InductionThis compound 10 mg BID16.6Week 8
Placebo3.6
OCTAVE SustainMaintenanceThis compound 5 mg BID34.3Week 52
This compound 10 mg BID40.6
Placebo11.1

This compound in Dermatomyositis (DM) and Anti-Synthetase Syndrome (ASS) Research

This compound is being explored as a therapeutic option for refractory dermatomyositis (DM) and anti-synthetase syndrome (ASS), which are challenging autoimmune disorders. Research has focused on both the clinical and immunological effects of this compound in these conditions.

Immunologic and Clinical Effectiveness Studies

Clinical Effectiveness

The Study of this compound in Refractory Dermatomyositis (STIR), an open-label pilot study of 10 patients, also showed promising results. All participants in this study met the primary outcome of improvement at 12 weeks, with half showing moderate improvement and the other half showing minimal improvement. A key finding was the statistically significant improvement in the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI), indicating a strong positive effect on the skin manifestations of the disease.

A retrospective cohort study of 41 patients with refractory inflammatory myositis, including 23 with classical DM, further supports the beneficial effect of this compound on the cutaneous aspects of DM. This study reported a statistically and clinically significant improvement in skin disease in the DM group. However, it did not find a significant effect on muscle inflammation. While some case reports have noted a dramatic initial improvement in interstitial lung disease (ILD) associated with anti-synthetase syndrome, the long-term durability of this response has been questioned, with disease flares occurring as other immunosuppressive medications are tapered.

Immunologic Effectiveness

The clinical improvements observed with this compound in DM and ASS are associated with measurable changes in the immune system. The prospective cohort pilot study of 26 patients investigated several immunological markers. It was found that the percentage of T follicular helper (Tfh) cells in the peripheral blood decreased in 81.0% of the patients who completed the study. Additionally, there were significant reductions in Th17 cells. RNA sequencing analysis of peripheral blood samples also revealed a downregulation of genes associated with the IL-17 signaling pathway.

The STIR study provided further immunological insights. It reported a statistically significant change in the serum levels of chemokines CXCL9 and CXCL10 from baseline. Furthermore, in skin biopsy samples from three of the nine participants, there was a notable decrease in STAT1 signaling, which is linked to the suppression of interferon target gene expression.

The following tables summarize the key findings regarding the clinical and immunologic effectiveness of this compound in DM and ASS research.

Clinical Effectiveness of this compound in DM and ASS

Study TypeNumber of PatientsCondition(s)Key Clinical Outcomes
Prospective Cohort Pilot Study26DM and ASS62.5% met IMACS criteria for improvement.MDAAT scores improved in 21 of 24 patients.
Open-Label Pilot Study (STIR)10Refractory DM100% met the primary outcome for improvement at 12 weeks.Statistically significant improvement in CDASI score.
Retrospective Cohort Study41 (23 with DM)Refractory Inflammatory MyositisSignificant improvement in skin disease in the DM group.No significant effect on muscle disease.

Immunologic Effectiveness of this compound in DM and ASS

Study TypeNumber of PatientsKey Immunologic Findings
Prospective Cohort Pilot Study26Decrease in peripheral blood T follicular helper (Tfh) cells in 81% of patients.Significant reduction in Th17 cells.Downregulation of genes in the IL-17 signaling pathway.
Open-Label Pilot Study (STIR)10Significant change in serum chemokine (CXCL9/CXCL10) levels.Marked decrease in STAT1 signaling in skin biopsies of 3 patients.

Mechanisms of Response and Non Response to Tofacitinib

Molecular and Cellular Pathways Associated with Tofacitinib Responsiveness

The efficacy of this compound is significantly influenced by the patient's baseline immunological profile. Key molecular and cellular characteristics can distinguish responders from non-responders, offering potential biomarkers for treatment selection.

Baseline JAK-STAT Activity and its Correlation with Response

A primary indicator of potential responsiveness to this compound is the baseline activity level of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the direct target of the drug. nih.govoup.com this compound functions by preventing the phosphorylation and activation of STATs, thereby modulating gene expression involved in immune responses. patsnap.compfizermedical.com

In one study involving rheumatoid arthritis patients, this compound treatment effectively suppressed both constitutive and cytokine-induced STAT phosphorylation in various immune cells. frontiersin.org The degree of inhibition, however, varied depending on the specific cytokine and cell type, ranging from 10% to 73%. frontiersin.orgnih.gov The strongest inhibition was noted in T cells for STAT phosphorylations induced by cytokines that signal through the common-γ-chain receptor. nih.gov

Table 1: Baseline JAK-STAT Activity and this compound Response

ConditionFinding in RespondersKey Immune CellsSource
Ulcerative ColitisHigher baseline JAK-STAT pathway activityIntestinal Biopsy Cells nih.govoup.com
Rheumatoid ArthritisHigher baseline STAT phosphorylation levelsT cells, Monocytes researchgate.netnih.gov

Immune Cell Subset Characteristics in Responders vs. Non-Responders

Beyond general pathway activity, the characteristics of specific immune cell populations at baseline also appear to influence treatment outcomes. In ulcerative colitis, a positive response to this compound was linked to significant changes in the abundance and activation of various immune, epithelial, and stromal cells. nih.gov

Treatment with this compound is known to induce changes in circulating lymphocyte counts. It has been associated with increases in B cell counts and dose-dependent reductions in circulating CD16/56+ natural killer (NK) cells. pfizermedical.comnih.gov Changes in T-lymphocyte counts and their subsets (CD3+, CD4+, and CD8+) have been described as small and inconsistent. pfizermedical.com In a mouse model of colitis, this compound treatment was observed to enhance the numbers of CD3+ CD4+ cells in the spleen. rwth-aachen.de While these on-treatment changes are well-documented, specific baseline characteristics of these lymphocyte subsets that predict response are still an area of active investigation.

Mechanisms of this compound Resistance

Resistance to this compound, or non-response, can occur when the underlying inflammation is driven by pathways that are not dependent on JAK signaling or when alternative inflammatory circuits become hyperactivated.

Hyperactivation of Alternative Inflammatory Pathways (e.g., NF-kB)

A key mechanism implicated in non-response to this compound is the pre-existing activation of alternative inflammatory pathways, most notably the nuclear factor kappa B (NF-κB) pathway. nih.govoup.com The NF-κB family of transcription factors are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes. frontiersin.orgnih.gov

In studies of ulcerative colitis patients, non-responders were found to have increased baseline activation of the NF-κB pathway. nih.govoup.com This suggests that if inflammation is primarily driven by NF-κB signaling rather than the JAK-STAT pathway, this compound is less likely to be effective. researchgate.net The NF-κB signaling cascade can be activated by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), leading to a pro-inflammatory state that is not readily suppressed by JAK inhibition alone. nih.govmdpi.com

Role of Myeloid Cells (e.g., Macrophages, Neutrophils) in Resistance

Myeloid cells, particularly macrophages, play a significant role in mediating resistance to this compound. nih.govoup.com In non-responding ulcerative colitis patients, treatment with this compound led to a notable increase in the number and activation of macrophages and fibroblasts in the gut mucosa. nih.gov These activated macrophages in non-responders showed an upregulation of pro-inflammatory genes such as MMP9, IL1B, IL6, CXCL1, CXCL8, and S100A9 compared to their baseline levels. nih.gov This suggests that in some patients, this compound may paradoxically drive the hyperactivation of myeloid cells, thereby sustaining inflammation. nih.govoup.com

Conversely, some research indicates a more complex, potentially beneficial role for certain myeloid populations. In a mouse model of arthritis, this compound treatment facilitated the expansion of myeloid-derived suppressor cells (MDSCs), a heterogeneous population known to suppress T cell responses, which contributed to the amelioration of the disease. nih.govselleckchem.com This highlights the differential effects of this compound on various myeloid cell subsets and suggests that the balance between pro-inflammatory and regulatory myeloid populations may be a critical determinant of therapeutic outcome.

Investigating IL-10 Dependent Macrophages in this compound Resistance

A specific subset of macrophages, those dependent on Interleukin-10 (IL-10) signaling, has been identified as a key contributor to this compound resistance. nih.govoup.com IL-10 is typically an anti-inflammatory cytokine that signals through the JAK-STAT pathway to regulate immune responses. morressier.comnih.gov

Research has shown that this compound blocks macrophage responses to IL-10 at the level of STAT3 phosphorylation. morressier.comnih.gov In in vitro experiments using monocyte-derived macrophages stimulated with lipopolysaccharide (LPS), this compound treatment led to a hyperactivation of the macrophages. nih.govoup.com This effect was found to be dependent on the inhibition of IL-10 signaling, which is normally induced by LPS as a negative feedback mechanism. nih.govoup.com By blocking this anti-inflammatory IL-10 signal, this compound may inadvertently unleash a pro-inflammatory macrophage response in certain contexts, thus contributing to therapeutic resistance. nih.govoup.com This paradoxical effect highlights a specific mechanism where the broad inhibition of JAK-STAT signaling can undermine its intended anti-inflammatory outcome. morressier.comnih.gov

Table 2: Summary of Mechanisms in this compound Non-Responders

Mechanism of ResistanceDescriptionKey Cellular/Molecular PlayersSource
Alternative Pathway HyperactivationInflammation is driven by pathways not targeted by this compound.NF-κB pathway nih.govoup.com
Myeloid Cell HyperactivationIncreased number and activation of pro-inflammatory myeloid cells post-treatment.Macrophages, Fibroblasts nih.gov
IL-10 Dependent Macrophage EffectInhibition of anti-inflammatory IL-10 signaling leads to paradoxical macrophage activation.IL-10, STAT3, Macrophages nih.govoup.commorressier.com

Pharmacokinetic and Pharmacodynamic Factors Influencing Non-Response

The clinical efficacy of this compound is not solely dependent on its mechanism of action at the cellular level but is also significantly influenced by pharmacokinetic and pharmacodynamic factors. These factors can vary among individuals and may contribute to the observed differences in treatment response.

A noteworthy finding is the strong positive correlation between the severity of intestinal inflammation and the systemic concentrations of this compound. nih.govresearchgate.netdoaj.org This suggests that the inflamed gut tissue may exhibit increased uptake of the drug. nih.gov This phenomenon could be a double-edged sword. On one hand, higher local drug concentrations at the site of inflammation could be beneficial. On the other hand, the systemic pharmacokinetic profile is altered, which could have broader implications. The precise mechanisms by which inflammation enhances this compound uptake in the intestine are still being elucidated, but this interplay highlights the importance of the local inflammatory environment in determining drug disposition. nih.govmdedge.com

At the cellular level, the uptake of this compound into immune cells is a critical step for its pharmacodynamic effect. Research has identified Equilibrative Nucleoside Transporters (ENTs) as key players in facilitating the entry of this compound into leukocytes. nih.govresearchgate.netdoaj.org Importantly, the expression of these transporters is upregulated in activated immune cells, which are abundant in the inflamed mucosa of UC patients. nih.gov This inflammation-induced upregulation of ENTs provides a mechanism for the preferential uptake of this compound into the very cells that are driving the inflammatory process. nih.govmdedge.com

Studies have shown that stimulating immune cells with LPS leads to a significant increase in this compound uptake, and this effect can be abrogated by ENT inhibitors. nih.govresearchgate.net This indicates that the activity of ENTs is a regulatable process that could potentially be targeted to modulate this compound's cellular concentration and, consequently, its therapeutic effect. nih.gov The identification of ENTs as regulators of this compound uptake opens up new avenues for understanding and potentially overcoming non-response by considering the efficiency of drug transport into target immune cells. nih.govresearchgate.netdoaj.org

Table 3: Pharmacokinetic and Cellular Uptake Factors

Factor Observation
Intestinal Inflammation Strong positive correlation with systemic this compound concentrations. nih.govresearchgate.netdoaj.org
Cellular Uptake Transporters Equilibrative Nucleoside Transporters (ENTs) facilitate this compound uptake into leukocytes. nih.govresearchgate.netdoaj.org
Inflammation and ENTs ENT expression is upregulated in activated immune cells during inflammation. nih.gov
LPS Stimulation Significantly increases this compound uptake in immune cells, an effect that is reversible with ENT inhibitors. nih.govresearchgate.net

Biomarker Discovery and Validation for Tofacitinib Therapy

Predictive Biomarkers of Tofacitinib Efficacy

Predictive biomarkers are crucial for identifying patients who are most likely to benefit from this compound, thereby optimizing therapeutic outcomes and avoiding unnecessary exposure to the medication in potential non-responders. Research in this area encompasses genetic, immunological, proteomic, and metabolomic approaches.

The role of genetic variations in influencing the efficacy of this compound is an area of active investigation, though consistent and reproducible biomarkers have yet to be firmly established. Pharmacogenomic studies aim to identify single nucleotide polymorphisms (SNPs) and other genetic variants that may affect drug metabolism, target binding, or the underlying inflammatory pathways, thereby influencing treatment response.

Currently, there is a lack of definitive studies that consistently link specific SNPs to treatment outcomes with this compound in rheumatoid arthritis. While research has identified genetic markers that predict response to other biologic agents, such as TNF inhibitors, similar breakthroughs for JAK inhibitors like this compound are still emerging. For instance, in inflammatory bowel disease (IBD), pharmacogenetic studies are also in their early stages, with some research suggesting that the clinical efficacy of JAK inhibitors might be influenced by the specific cytokine signaling pathways active in an individual's disease state. However, more extensive pharmacogenetic studies are required to translate these initial findings into clinical practice. Some studies in other autoimmune diseases have explored the impact of polymorphisms in genes related to the JAK-STAT pathway and cytokine signaling, but the results have often been inconsistent across different patient populations.

Baseline immunological parameters, particularly cytokine profiles, have shown more immediate promise in predicting this compound efficacy. Since this compound modulates the JAK-STAT pathway, which is central to signaling for numerous cytokines, the initial inflammatory milieu of a patient can significantly influence their response to treatment.

Studies have indicated that the baseline JAK-STAT signaling profile may have prognostic value for this compound treatment responses. In rheumatoid arthritis, this compound has been shown to suppress multiple JAK-STAT pathways in a cytokine and cell-population-specific manner in vivo. nih.gov One study found that after four weeks of this compound treatment, serum levels of TNF-α, IL-17, IL-6, and IFN-γ were significantly reduced, while levels of the regulatory cytokine IL-35 were increased. researchgate.netnih.gov This suggests that baseline levels of these cytokines could potentially serve as predictive markers of therapeutic efficacy. researchgate.netnih.gov

Furthermore, in ulcerative colitis, this compound has demonstrated greater efficacy in Th1-driven inflammation compared to cases where Th17 cells are dominant. The modulation of both innate and adaptive immune cells, including Th1, Th2, and Th17 cells, has been identified as a key aspect of this compound's immunomodulatory effects. nih.gov Therefore, assessing the baseline polarization of a patient's immune response could aid in predicting their likelihood of responding to this compound.

Table 1: Baseline Cytokine Changes with this compound Therapy

CytokineBaseline StatusChange with this compoundPotential Predictive Value
TNF-α Elevated in active diseaseSignificantly reducedHigh baseline may indicate a responsive inflammatory pathway
IL-6 Elevated in active diseaseSignificantly reducedHigh baseline may predict a good clinical response
IL-17 Elevated in active diseaseSignificantly reducedHigh baseline may be associated with response, though persistent Th17 activity can contribute to non-response
IFN-γ Elevated in active diseaseSignificantly reducedHigh baseline may indicate a Th1-dominant profile, suggesting better efficacy
IL-35 Potentially lower in active diseaseSignificantly increasedLow baseline levels that increase with treatment may correlate with positive outcomes

Proteomic and Metabolomic Approaches for Response Prediction

Proteomic and metabolomic profiling offer a more dynamic and functional snapshot of a patient's biological state, providing valuable insights for predicting treatment response. These "multi-omics" approaches are increasingly being used to identify complex biomarker signatures.

In ulcerative colitis, emerging predictors of this compound responsiveness have been identified through multi-omics data, including CpG methylation signatures (e.g., LRPAP1 and FGFR2) and transcriptomic regulators (e.g., REG3A and CLDN3). nih.gov Proteomic profiling has the advantage of assessing functional protein-level changes that can validate transcriptomic findings. For instance, in rheumatoid arthritis, baseline levels of certain proteins have been found to differ between responders and non-responders to this compound. One study identified baseline levels of LOX1 and CNDP1 as potential protein biomarkers for predicting clinical response. acrabstracts.org

Furthermore, a study in juvenile idiopathic arthritis found that while no single baseline candidate blood-based biomarker could independently predict a clinical response, a decrease in the level of resistin from baseline to week 18 was significantly associated with improvement in disease activity. researchgate.net This highlights the potential of dynamic changes in protein levels as predictive markers.

Prognostic Biomarkers for Long-Term this compound Outcomes

Prognostic biomarkers are essential for predicting the long-term course of the disease in patients treated with this compound, including the likelihood of sustained remission and the potential for treatment discontinuation.

Achieving a state of remission or low disease activity early in the course of treatment appears to be a strong predictor of positive long-term outcomes. In rheumatoid arthritis patients, regardless of whether they were methotrexate-naïve or had an inadequate response to methotrexate (B535133), achieving remission or low disease activity at six months was associated with successful long-term outcomes, including the inhibition of structural progression and normative physical function scores at 24 months. units.it

A prospective cohort study that examined the long-term outcomes after discontinuing this compound in patients with rheumatoid arthritis who had achieved sustained remission or low disease activity identified several predictive factors for a disease flare. These included a longer duration of rheumatoid arthritis at the start of treatment, previous failure of biologic DMARDs, and a shorter period of remission or low disease activity before discontinuing the drug. nih.govmdpi.com This suggests that the depth and duration of disease control before treatment modification are critical prognostic factors.

Biomarkers for Monitoring this compound Drug Activity and Immune Modulation

Monitoring the pharmacodynamic effects of this compound is crucial for understanding its biological activity and impact on the immune system over time. Several biomarkers have been identified that reflect the drug's mechanism of action.

This compound has a short pharmacokinetic half-life of approximately three hours, and its pharmacodynamic effects are reversible. mdpi.com Key biomarkers for monitoring its activity include:

Phosphorylation of STAT5 (pSTAT5): As a direct readout of JAK1/3 dependent signaling, pSTAT5 levels have been shown to fully reverse to baseline within 24 hours of discontinuing short-term this compound treatment. mdpi.com

Interferon-inducible protein-10 (IP-10): Serum levels of this chemokine, which is downstream of JAK-STAT signaling, completely reverse to baseline levels one to two weeks after discontinuation. mdpi.com

Lymphocyte Subsets: Changes in natural killer (NK) and B cell counts are observed with this compound treatment, and these counts also completely reverse to baseline one to two weeks after stopping the drug. mdpi.com

Neutrophils and C-reactive protein (CRP): Mean neutrophil counts and CRP levels show a partial reversal over two to four weeks after discontinuation of this compound. mdpi.com

These markers can be valuable in clinical settings to confirm the biological effect of the drug and to understand the timeline of immune reconstitution after treatment cessation.

Research on Biomarkers for Identifying Patients at Risk for Adverse Events

A critical area of biomarker research for this compound is the identification of patients who are at an increased risk of developing adverse events. This would allow for more informed treatment decisions and enhanced patient monitoring.

Venous Thromboembolism (VTE): An exploratory post hoc analysis of the ORAL Surveillance study examined a wide range of biomarkers to see if they could explain the increased risk of VTE observed with this compound compared to TNF inhibitors. bmj.com While no biomarker was found to have a clear mechanistic association with this increased risk, D-dimer levels at month 12 were positively associated with the risk of a subsequent VTE in patients receiving this compound. bmj.com This suggests that monitoring D-dimer levels during treatment could be a potential strategy for risk assessment.

Serious Infections: Identifying patients at a higher risk of serious infections is a priority. A study using machine learning models to predict serious infections in rheumatoid arthritis patients treated with this compound found that baseline factors such as age, previous infections, and corticosteroid use were significantly associated with an increased risk. nih.govresearchgate.net However, the predictive performance of these models was not high enough to be considered accurate for individual patient prediction, highlighting the challenge in this area. nih.govresearchgate.net

Malignancies: The risk of malignancies with this compound has been a subject of investigation. Research has shown that the risk of malignancies, excluding non-melanoma skin cancer, was higher with this compound compared to TNF inhibitors. nih.gov Patients with a history of atherosclerotic cardiovascular disease or increasing cardiovascular risk scores had a higher incidence of malignancies across all treatment groups, suggesting shared risk factors. nih.gov At present, specific biomarkers to predict malignancy risk with this compound have not been identified, and risk assessment relies on clinical factors.

Tofacitinib in Combination Therapy Research

Research on Tofacitinib in Combination with Conventional Synthetic DMARDs (csDMARDs)

The combination of this compound with csDMARDs, most notably methotrexate (B535133), is the most extensively studied therapeutic strategy. Clinical trials have consistently demonstrated the superiority of this combination over monotherapy for patients with an inadequate response to csDMARDs alone.

A meta-analysis of randomized controlled trials (RCTs) showed that this compound combined with methotrexate (MTX) resulted in significantly higher American College of Rheumatology (ACR) 20, 50, and 70 response rates compared to MTX monotherapy in patients with refractory RA. nih.gov For instance, the odds of achieving an ACR20 response were 3.62 times higher with the combination therapy. nih.gov Similarly, the likelihood of achieving an ACR50 and ACR70 response was 5.17 and 8.44 times higher, respectively. nih.gov

The phase III ORAL Sync trial, a 12-month study, evaluated this compound in combination with a stable background of various csDMARDs in patients with active RA. nih.gov The results showed rapid, significant, and clinically meaningful improvements in signs, symptoms, and physical function. nih.gov

Long-term efficacy was demonstrated in the 24-month ORAL Scan trial, where clinical and radiographic benefits of this compound plus MTX were sustained. nih.govelsevierpure.com Patients receiving the combination therapy maintained improvements in ACR response rates and scores for low disease activity and remission. elsevierpure.com

Patient-reported outcomes (PROs) also show significant improvement with combination therapy. In the ORAL Sync trial, patients treated with this compound plus csDMARDs reported statistically significant and clinically meaningful improvements in pain, physical function (measured by the Health Assessment Questionnaire disability index [HAQ-DI]), fatigue, and health-related quality of life compared to placebo. nih.govnih.gov

While methotrexate is the most common csDMARD used with this compound, other non-biologic DMARDs such as sulfasalazine (B1682708) or leflunomide (B1674699) have also been used as background therapy in clinical trials. nih.govvivli.org However, the specific effectiveness of this compound in combination with these individual non-MTX csDMARDs is not as well-established. vivli.org

Table 1: ACR Response Rates in this compound Combination Therapy vs. Monotherapy This table is interactive. Click on the headers to sort the data.

Study/Analysis Treatment Group ACR20 Response Rate ACR50 Response Rate ACR70 Response Rate
Meta-analysis nih.gov This compound + MTX Higher (OR 3.62) Higher (OR 5.17) Higher (OR 8.44)
ORAL Sync (Month 3) 2minutemedicine.com This compound 5mg + DMARD 52.1% - -
ORAL Sync (Month 3) 2minutemedicine.com This compound 10mg + DMARD 56.6% - -
ORAL Sync (Month 3) 2minutemedicine.com Placebo + DMARD 30.8% - -
ORAL Scan (Month 6) nih.gov This compound 5mg + MTX 51.5% - -
ORAL Scan (Month 6) nih.gov This compound 10mg + MTX 52.6% - -
ORAL Scan (Month 6) nih.gov Placebo + MTX 28.3% - -

Table 2: Disease Activity and Patient-Reported Outcomes This table is interactive. Click on the headers to sort the data.

Study/Analysis Treatment Group Outcome Measure Result
Meta-analysis nih.gov This compound + MTX DAS28-ESR < 2.6 (Remission) Higher (OR 4.71)
ORAL Sync (Month 3) nih.gov This compound + DMARDs HAQ-DI Improvement Significant vs. Placebo
ORAL Sync (Month 3) nih.gov This compound + DMARDs Pain Reduction Significant vs. Placebo
ORAL Sync (Month 3) nih.gov This compound + DMARDs Fatigue Improvement (FACIT-F) Significant vs. Placebo
ORAL Scan (24 Months) nih.gov This compound + MTX Structural Damage Progression Limited progression observed

Studies on this compound in Combination with Biologic DMARDs (bDMARDs)

Research into the concurrent use of this compound with biologic DMARDs is limited and represents an area of ongoing investigation. The combination of a JAK inhibitor with a bDMARD is not standard clinical practice, largely due to theoretical concerns about increased immunosuppression. However, for patients with highly refractory disease who have failed multiple monotherapies, this approach is being cautiously explored.

A retrospective study examined the efficacy and safety of adding this compound to a bDMARD in RA patients who had an inadequate response to bDMARD monotherapy. nih.gov The findings suggested that this combination could be effective and safe in this specific, difficult-to-treat patient population. nih.gov After 24 weeks, patients in the combination group showed a significant decrease in their DAS28-ESR scores, with 67.9% achieving remission. nih.gov The ACR20, 50, and 70 response rates were 85.71%, 75%, and 39.29%, respectively, in the group receiving combined therapy. nih.gov

Case series have also reported on the use of this compound combined with biologics targeting different pathways, such as IL-12/23, IL-23, or IL-17A inhibitors, for refractory psoriatic arthritis. researchgate.net These small studies indicated potential efficacy with no major immediate safety concerns, suggesting a possible benefit for select patients. researchgate.net However, these are small-scale observational studies, and larger, controlled trials are necessary to establish the safety and efficacy of such combinations.

Emerging Combination Strategies and Novel Therapeutic Targets in this compound Research

Beyond established combinations, research is exploring novel strategies to optimize the use of this compound and improve outcomes. These emerging approaches aim to enhance efficacy, reduce toxicity, or address specific aspects of inflammatory diseases.

One emerging strategy involves combining this compound with other targeted synthetic DMARDs. For instance, a study reported that the combination of this compound and iguratimod (B1684580) was superior to csDMARDs for treating rheumatoid arthritis-associated interstitial pneumonia, suggesting a potential for dual-targeted synthetic DMARD therapy in specific disease manifestations. rheumatv.com

Another novel approach is the development of hybrid molecules. Researchers have proposed a molecular hybridization strategy linking this compound with a cytoprotective H₂S donor (ADTOH). The goal of this strategy is to create a new compound that retains the therapeutic effects of this compound while potentially reducing its adverse effects through the protective properties of the H₂S donor.

The concept of "dual-targeted therapy," such as combining a JAK inhibitor with a biologic, is also gaining attention for highly refractory cases of psoriatic disease. researchgate.net While still experimental, this strategy is being considered when monotherapy with agents targeting different inflammatory pathways has failed. These advanced combination therapies may represent a future option in selected, difficult-to-treat cases, although more extensive research is required to validate this approach.

Long Term Research Considerations and Post Marketing Surveillance of Tofacitinib

Extended Clinical Trial Data on Tofacitinib (e.g., ORAL Sequel)

The ORAL Sequel study was a long-term extension (LTE) study that provided critical data on the safety and efficacy of this compound in patients with rheumatoid arthritis (RA) for up to 9.5 years. nih.govnih.gov This open-label study enrolled patients who had previously participated in Phase 1, 2, or 3 trials of this compound. nih.govresearchgate.net The primary objective was to assess the long-term safety and tolerability of this compound, while the key secondary objective was to evaluate the persistence of its efficacy. nih.gov

A total of 4,481 patients were enrolled, accumulating 16,291 patient-years of this compound exposure. nih.govnih.gov The study demonstrated that the safety profile of this compound remained consistent with what was observed in the shorter-term studies, with no new safety signals emerging over the extended follow-up period. nih.govresearchgate.netelsevierpure.com The incidence rates for adverse events of special interest, such as serious infections, herpes zoster, malignancies (excluding non-melanoma skin cancer), and major adverse cardiovascular events, remained stable over time. nih.govelsevierpure.com

From an efficacy standpoint, the clinically meaningful improvements in the signs and symptoms of RA and physical functioning that were observed in the initial studies were maintained throughout the ORAL Sequel study. nih.govnih.gov Efficacy data, including American College of Rheumatology (ACR) 20/50/70 response rates and improvements in the Health Assessment Questionnaire-Disability Index (HAQ-DI), were reported for up to 96 months, showing sustained benefit. nih.govdovepress.com

Real-World Evidence Studies on Long-Term Safety and Efficacy of this compound

Real-world evidence (RWE) studies are crucial for understanding the long-term performance of this compound in routine clinical practice, which often includes patients with more complex comorbidities and demographic profiles than those enrolled in clinical trials. researchgate.netresearchgate.net These observational studies have largely supported the findings from the this compound clinical trial program. researchgate.net

In patients with rheumatoid arthritis, RWE studies have demonstrated the effectiveness of this compound, with treatment persistence generally comparable to that of biologic disease-modifying anti-rheumatic drugs (bDMARDs). researchgate.net For instance, a Swiss retrospective study showed that this compound significantly reduced mean Disease Activity Score in 28 joints (DAS28) from 4.4 at baseline to 3.13 at 360 days. dovepress.com

For ulcerative colitis (UC), long-term real-world data have also shown sustained efficacy and safety. A 3-year real-world study in Japan reported that 54.3% of patients with refractory UC were able to continue this compound treatment for 156 weeks, with response rates over 50% and remission rates over 40%. nih.govnih.govirjournal.org Another real-world study in the US found that at 52 weeks, 42.7% of patients with refractory UC reported a Simple Clinical Colitis Activity Index (SCCAI) score of less than 5, and 31.1% reported a score of 2 or less, indicating remission. nih.gov These studies confirm the long-term effectiveness of this compound in a real-world setting for challenging-to-treat patient populations. nih.govnih.govnih.gov

Comparative Effectiveness Research of this compound versus Other Immunomodulators

Comparative effectiveness research provides valuable information on the relative performance of different treatment options, aiding in clinical decision-making.

Direct head-to-head trials and observational studies have compared this compound with tumor necrosis factor (TNF) inhibitors, a cornerstone of biologic therapy for many autoimmune diseases. The ORAL Strategy trial, for instance, found that adding this compound to methotrexate (B535133) was non-inferior to adding adalimumab (a TNF inhibitor) to methotrexate in patients with RA who had an inadequate response to methotrexate alone. mdedge.commedwirenews.com At 6 months, 46% of patients in the this compound plus methotrexate group achieved an ACR50 response, compared to 44% in the adalimumab plus methotrexate group. mdedge.commedwirenews.com A real-world observational study in Australia also showed similar treatment effects for this compound and adalimumab at 9 months in patients with RA. simhcottumwa.orgnih.govthe-hospitalist.org

Network meta-analyses have been conducted to compare the efficacy of different JAK inhibitors. One such analysis of eleven randomized controlled trials in patients with RA who had an inadequate response to conventional synthetic DMARDs found that while all JAK inhibitors were more effective than csDMARDs, there were some numerical differences between them. nih.gov For example, upadacitinib (B560087) showed numerically higher ACR50 response rates and clinical remission rates at 12 weeks compared to this compound and baricitinib, although these differences were not statistically significant. nih.gov Another network meta-analysis that included five approved JAK inhibitors also suggested that upadacitinib showed relatively good efficacy based on SUCRA rankings. researchgate.net

Analysis of Patient-Reported Outcomes (PROs) in Long-Term this compound Treatment

Patient-reported outcomes (PROs) are essential for capturing the patient's perspective on the impact of a disease and its treatment on their daily life.

Long-term treatment with this compound has been shown to lead to sustained improvements in functional status and quality of life. In the ORAL Sequel study, improvements in the Health Assessment Questionnaire-Disability Index (HAQ-DI), a measure of physical function, were maintained for up to 96 months. nih.gov Post-hoc analyses of the ORAL Start and ORAL Scan trials demonstrated that patients achieving remission or low disease activity at 6 months with this compound were more likely to have normative HAQ-DI scores (≤0.5) at 24 months. nih.govbmj.comimidforum.com

In a real-world study of Latin American patients with RA, the change from baseline at 6 months for the EQ-5D-3L score, a measure of health-related quality of life, was not significantly different between patients treated with this compound and those treated with bDMARDs. reumatologiaclinica.org

Pain and fatigue are two of the most burdensome symptoms for patients with chronic inflammatory diseases. This compound has demonstrated significant and sustained improvements in both.

In a Phase 3 trial of patients with active ankylosing spondylitis, this compound led to significantly greater improvements from baseline in spinal pain and fatigue at week 16 compared to placebo, with improvements seen as early as week 2 and continuing to week 48. nih.govresearchgate.net Mediation modeling from this study suggested that the improvements in fatigue were largely mediated through the reduction in pain and morning stiffness. nih.govresearchgate.net

A post-hoc analysis of data from three Phase 3 trials in RA found that this compound resulted in significant improvements from baseline in the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) total score compared to placebo at months 1, 3, and 6. springermedizin.de

Research on Specific Long-Term Adverse Event Mechanisms Associated with this compound

Post-marketing surveillance and long-term research have been crucial in further characterizing the safety profile of this compound. These efforts have focused on understanding the underlying mechanisms of specific adverse events observed in clinical trials and real-world use.

Major Adverse Cardiovascular Events (MACE) Mechanisms and Risk Factors

Following the initial approval of this compound, a post-marketing required safety study, ORAL Surveillance, was conducted to evaluate the cardiovascular safety of this compound compared to tumor necrosis factor (TNF) inhibitors in patients with rheumatoid arthritis (RA) aged 50 years or older with at least one additional cardiovascular (CV) risk factor. pfizer.compfizerpro.com This trial revealed a higher rate of Major Adverse Cardiovascular Events (MACE), defined as cardiovascular death, myocardial infarction, and stroke, in patients treated with this compound compared to those treated with TNF blockers. pfizerpro.com

Subsequent research has focused on elucidating the mechanisms and identifying specific risk factors. The increased risk for MACE was particularly noted in patients with a history of atherosclerotic cardiovascular disease. bmj.com A post hoc analysis of the ORAL Surveillance study identified that age ≥65 years and smoking were independent risk factors, with a significant proportion of MACE in this compound-treated patients attributable to the combination of these two factors. nih.gov Other identified predictive factors for myocardial infarction include being male, a history of diabetes, and a history of coronary artery disease. aifa.gov.it

In a pooled analysis of data from phase III and long-term extension studies, traditional cardiovascular risk factors were associated with MACE risk. nih.govnih.gov Multivariable analyses identified baseline age, hypertension, and the total cholesterol to high-density lipoprotein (HDL) cholesterol ratio as significantly associated with MACE risk. nih.govnih.gov Interestingly, after 24 weeks of this compound treatment, an increase in HDL cholesterol was associated with a decreased risk of future MACE, while changes in total cholesterol and low-density lipoprotein (LDL) cholesterol were not. nih.govnih.gov

The most frequently reported MACE in the ORAL Surveillance study was myocardial infarction. pfizer.com The study highlighted that in patients with a higher prevalence of known risk factors for MACE, a higher occurrence of events was seen across all treatment groups. pfizer.com

Interactive Data Table: Risk Factors for MACE with this compound

Risk FactorFindingSource
Age≥ 65 years identified as an independent risk factor. nih.govaifa.gov.it
SmokingCurrent or past smoking is an independent risk factor. nih.govaifa.gov.it
History of ASCVDIncreased MACE risk primarily observed in patients with a history of atherosclerotic cardiovascular disease. bmj.com
HypertensionSignificantly associated with MACE risk in multivariable analyses. nih.govnih.gov
Lipid ProfileHigher total cholesterol to HDL cholesterol ratio at baseline associated with increased risk. nih.govnih.gov
DiabetesHistory of diabetes identified as a predictive factor for myocardial infarction. aifa.gov.it

Malignancy Development and Underlying Mechanisms

The ORAL Surveillance study also raised concerns about an increased risk of malignancies (excluding non-melanoma skin cancer - NMSC) with this compound compared to TNF inhibitors. pfizer.comaifa.gov.it The most frequently reported malignancy (excluding NMSC) was lung cancer, followed by lymphoma. pfizer.comaifa.gov.it An increased incidence of NMSC has also been reported in patients treated with this compound. pfizer.com

Long-term integrated analyses of the this compound rheumatoid arthritis clinical development program have shown that the rates of malignancies remained stable over time with longer-duration exposure. nih.govnih.gov Standardized incidence ratios, when compared with the general population, for all malignancies (excluding NMSC) and specific cancers like lung, breast, and lymphoma were generally within the expected range for patients with moderate-to-severe RA. nih.gov

The underlying mechanisms for a potential increased risk of malignancy with Janus kinase (JAK) inhibitors are thought to be related to their immunomodulatory effects. The JAK-STAT signaling pathway is crucial for immune surveillance and the control of cell proliferation and survival. Inhibition of this pathway could theoretically impair the body's ability to detect and eliminate malignant cells. This compound, by inhibiting JAK1, JAK2, and JAK3, has been shown to induce G1 cell-cycle arrest and inhibit tumor growth in certain lymphoma cell lines in preclinical studies. mdpi.com However, the clinical implications of these immunomodulatory effects on malignancy development are complex and continue to be an area of active research.

A meta-analysis comparing JAK inhibitors to TNF inhibitors suggested a higher incidence of malignancy with JAK inhibitors, a finding primarily driven by the ORAL Surveillance trial. bmj.com When this study was excluded, the difference was no longer statistically significant, although the trend remained. bmj.com Conversely, a real-world study using US insurance claims data did not find evidence of an increased risk of malignancy development with this compound compared to TNF inhibitors in RA patients. researchgate.net

Interactive Data Table: Malignancy Findings with this compound

Malignancy TypeFindingSource
All Malignancies (excluding NMSC)ORAL Surveillance found an increased risk compared to TNF inhibitors. pfizer.comaifa.gov.it
Lung CancerMost frequently reported malignancy (excluding NMSC) in the ORAL Surveillance study. pfizer.comaifa.gov.it
LymphomaAlso reported with increased incidence in the ORAL Surveillance study. pfizer.comaifa.gov.it
Non-Melanoma Skin Cancer (NMSC)An increased risk has been reported in patients treated with this compound. pfizer.com

Serious Infections and Herpes Zoster Pathophysiology in this compound Context

Patients treated with this compound are at an increased risk for developing serious infections that may lead to hospitalization or death. pfizerpro.com Long-term safety data from clinical trials have shown that the incidence rates of serious infections have generally remained stable over time. researchgate.net

A particular infection of interest with this compound treatment is herpes zoster (HZ), also known as shingles. the-rheumatologist.org An increased risk of HZ has been consistently observed in patients treated with this compound across various autoimmune diseases. nih.govjwatch.orgoup.com The incidence of HZ appears to be higher in patients receiving this compound who are also taking glucocorticoids. jwatch.orgresearchgate.net

The pathophysiology behind the increased risk of HZ with this compound is linked to its mechanism of action. The JAK-STAT pathway is critical for the signaling of several cytokines involved in the control of viral infections, including the varicella-zoster virus (VZV), which causes HZ. This compound's inhibition of JAK1 and JAK3, in particular, is thought to impair the function of T-cells and natural killer cells, which are essential for controlling VZV reactivation. researchgate.net

Most HZ events in this compound-treated patients are non-serious and involve a single dermatome. researchgate.net Regional variations in HZ incidence rates have also been observed, with higher rates reported in Japan and Korea. researchgate.net

Venous Thromboembolic Events (VTE) and Thrombosis Risk Research

Post-marketing surveillance, particularly the ORAL Surveillance trial, has identified a dose-dependent increase in the risk of venous thromboembolic events (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), with this compound compared to TNF inhibitors. nih.govthe-rheumatologist.org The risk was more pronounced with the higher dose of this compound. nih.govthe-rheumatologist.org This finding led to a safety alert from regulatory agencies. youtube.com

Further research has aimed to identify risk factors for VTE in patients taking this compound. Across treatment groups in the ORAL Surveillance trial, established risk factors for VTE were confirmed, including a prior history of VTE, a body mass index greater than or equal to 35 kg/m ², older age, and a history of chronic lung disease. nih.govthe-rheumatologist.org At the time of the VTE event, most patients had active disease. nih.govthe-rheumatologist.org

The mechanism by which this compound may increase the risk of thrombosis is not yet fully understood and is an area of ongoing investigation. It is hypothesized that the inhibition of JAK-STAT signaling may have downstream effects on platelet function, endothelial cell activation, and coagulation pathways, although the precise mechanisms remain to be elucidated.

Interactive Data Table: VTE Incidence Rates from ORAL Surveillance

EventThis compound 5 mg twice daily (events per 100 patient-years)This compound 10 mg twice daily (events per 100 patient-years)TNF Blockers (events per 100 patient-years)
Deep Vein Thrombosis (DVT)0.220.280.16
Pulmonary Embolism (PE)0.180.490.05

Source: droracle.ai

Neurological Adverse Events (e.g., CNS Demyelination) and Their Mechanisms

While less common, neurological adverse events have been reported in association with this compound use. Of particular interest are reports of central nervous system (CNS) demyelination. nih.govnih.govresearchgate.net Case reports have described reversible multifocal CNS demyelination in patients with rheumatoid arthritis being treated with this compound. nih.gov

The exact mechanism for such events is unknown and requires further investigation. nih.govnih.gov One proposed hypothesis is that this compound may lead to an activation of T17 cells and a subsequent increase in the production of interleukin-17, a cytokine that has been implicated in the pathogenesis of demyelinating diseases. nih.gov Another suggestion is a potential link between the TNF-α and JAK/STAT pathways that could contribute to iatrogenic demyelination. nih.gov

A pharmacovigilance study based on the VigiBase database found various neurological adverse event signals for this compound, with memory impairment being one of the more frequently reported. nih.gov It is important to note that iatrogenic demyelination has been reported with other immunomodulatory therapies, including TNF inhibitors. neurologylive.com

Other Adverse Event Mechanisms and Their Clinical Implications

Post-marketing surveillance and long-term extension studies continue to monitor for other potential adverse events and to better understand their mechanisms. nih.govbmj.comspringermedizin.de Gastrointestinal perforations have been reported as an adverse event of special interest, although the incidence rate is low. nih.gov

Emerging Therapeutic Areas and Translational Research of Tofacitinib

Tofacitinib in Rare or Orphan Autoimmune/Inflammatory Diseases Research

The immunomodulatory properties of this compound have prompted its investigation in several rare or orphan autoimmune and inflammatory diseases where there is a significant unmet medical need.

Dermatomyositis: This is an inflammatory disease that causes muscle weakness and a distinctive skin rash. nih.gov Pilot studies and case series have suggested that this compound may be a promising treatment for refractory dermatomyositis, particularly for the cutaneous manifestations of the disease. nih.govnih.gov A prospective open-label study, the Study of this compound in Refractory Dermatomyositis (STIR), demonstrated the clinical efficacy of this compound in patients with treatment-refractory dermatomyositis. nih.gov All ten participants in the study showed improvement at 12 weeks, as measured by the International Myositis Assessment and Clinical Studies Group criteria. nih.gov The study also noted a significant improvement in the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI). nih.gov

Eosinophilic Granulomatosis with Polyangiitis (EGPA): EGPA is a rare systemic vasculitis characterized by asthma and eosinophilia. nih.gov A pilot study investigating this compound in combination with glucocorticoids for the treatment of EGPA enrolled eleven patients. explorationpub.comexplorationpub.com The results showed that 10 out of 11 patients responded to the treatment within three months, with a 100% response rate at six and nine months. explorationpub.comexplorationpub.com The study also reported a significant decrease in eosinophil counts and the tapering of glucocorticoid doses in all patients. explorationpub.comexplorationpub.com

Takayasu's Arteritis: This is a rare type of vasculitis that affects the large arteries, particularly the aorta and its main branches. nih.gov Several case series and observational studies have reported the successful use of this compound in patients with refractory Takayasu's arteritis. nih.govbmj.comoup.comresearchgate.netnih.gov In a study of ten refractory patients, this compound treatment led to a significant decline in inflammatory markers such as Erythrocyte Sedimentation Rate (ESR) and C-reactive protein (CRP) at six months. oup.comnih.gov

Other Rare Diseases: The potential of this compound is also being explored in other rare conditions. A clinical trial is underway to evaluate its use in cutaneous sarcoidosis and granuloma annulare. doi.org Case reports have also suggested its potential efficacy in treating Morbihan disease. bmj.com

Table 1: Summary of Research Findings for this compound in Rare or Orphan Autoimmune/Inflammatory Diseases
DiseaseStudy TypeKey FindingsCitation
DermatomyositisProspective open-label study (STIR)Demonstrated strong clinical efficacy in treatment-refractory patients, with 100% of participants showing improvement at 12 weeks. Significant improvement in cutaneous disease was also observed. nih.govnih.gov
Eosinophilic Granulomatosis with Polyangiitis (EGPA)Pilot studyShowed a 100% response rate at 6 and 9 months in 11 patients, with a significant reduction in eosinophil counts and glucocorticoid dosage. explorationpub.comexplorationpub.com
Takayasu's ArteritisCase series and observational studiesReported significant reductions in inflammatory markers (ESR and CRP) and disease activity scores in refractory patients. nih.govbmj.comoup.comresearchgate.netnih.gov

Exploration of this compound in Immune Checkpoint Inhibitor-Induced Colitis and Other Immunotherapy-Related Toxicities

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, but they can also lead to immune-related adverse events (irAEs), including colitis. explorationpub.comexplorationpub.com this compound has emerged as a potential therapeutic option for managing these toxicities, particularly in cases that are refractory to standard treatments like corticosteroids. nih.govexplorationpub.com

A multi-center observational study retrospectively analyzed 53 cancer patients who received this compound for irAEs. The study found that this compound demonstrated promising clinical efficacy, especially in patients who did not respond to steroids or relapsed during steroid tapering. nih.govnih.gov The clinical remission rates were 54.5% in life-threatening cases, 96.7% in steroid-resistant cases, and 100% in cases with steroid taper failure. nih.govnih.gov The most common irAEs treated were myocarditis, myositis, and hepatitis. nih.gov

Several case reports and smaller case series have also documented the successful use of this compound in treating refractory ICI-induced colitis. explorationpub.comexplorationpub.combmj.com The mechanism is thought to involve the targeting of hyperactivated T cells within the colonic microenvironment. explorationpub.comexplorationpub.com While these initial findings are encouraging, larger randomized controlled trials are needed to confirm the efficacy and safety of this compound in this setting. explorationpub.comexplorationpub.com A clinical trial, the TRICK study, is currently underway to investigate the efficacy of this compound in inducing clinical remission of immune-related colitis. centerwatch.com

Translational Research Bridging Basic Science to Clinical Application of this compound

Translational research plays a crucial role in understanding how the basic scientific mechanisms of this compound translate into its clinical effects. This research aims to identify how in vitro findings correspond to in vivo responses and to develop models that can predict patient outcomes.

This compound is a Janus kinase (JAK) inhibitor that modulates signaling pathways of various cytokines involved in immune and inflammatory responses. pfizermedical.comptmasterguide.com In vitro studies have shown that this compound inhibits the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are key components of the JAK-STAT signaling pathway. pfizermedical.comptmasterguide.com This inhibition has been demonstrated for several JAK combinations, including JAK1/JAK3, JAK1/JAK2, and JAK2/JAK2. pfizermedical.comptmasterguide.com

In vitro experiments have indicated that this compound's effects are mediated through the suppression of interleukin-17 (IL-17) and interferon-gamma (IFN-γ) production, as well as the proliferation of CD4+ T cells. nih.gov These findings from laboratory studies have been translated into in vivo animal models of rheumatoid arthritis. In these models, this compound treatment led to reduced serum levels of human IL-6 and IL-8, as well as decreased synovial inflammation and cartilage invasion. nih.gov

A study in rheumatoid arthritis patients further bridged the gap between in vitro and in vivo findings. It was the first to demonstrate that this compound treatment suppresses multiple JAK-STAT pathways in vivo in a cytokine and cell-population-specific manner. frontiersin.orgnih.gov The study found that this compound significantly decreased cytokine-induced phosphorylation of all studied JAK-STAT pathways, with the strongest inhibition observed in T cells. frontiersin.orgnih.gov This in vivo evidence confirms the mechanistic findings from in vitro studies and provides a direct link between the molecular action of this compound and its clinical efficacy in patients.

A significant area of translational research is the development of models and the identification of biomarkers that can predict a patient's response to this compound. This would allow for a more personalized approach to treatment, maximizing efficacy while minimizing potential risks.

Predictive Models for Efficacy: Researchers have been working on developing models that can predict the clinical response to this compound. In patients with ulcerative colitis, statistical and machine learning models have been developed that can predict treatment outcomes with a high degree of accuracy. nih.govresearchgate.net These models use a limited set of variables, including the partial Mayo score, C-reactive protein levels, and cholesterol levels, measured at baseline and early in the treatment course. nih.govresearchgate.net For instance, using variables from baseline and week 2, these models could predict responder status at week 4 with 84–87% accuracy. nih.govresearchgate.net

Biomarkers for Efficacy: Several biomarkers are being investigated for their potential to predict this compound efficacy. In Japanese patients with rheumatoid arthritis, early changes in certain laboratory parameters, such as a decreased platelet count and increased low-density lipoprotein cholesterol and hemoglobin at one month, were found to be predictive of efficacy at three months. oup.comfirstwordpharma.com In ulcerative colitis, multi-omics data, including epigenomics, transcriptomics, and proteomics, are being explored to identify predictive biomarkers. nih.govmdpi.com Potential predictors include CpG methylation signatures and transcriptomic regulators. nih.govmdpi.com

Biomarkers for Safety: Research is also focused on identifying biomarkers that can predict the safety of this compound. One study conducted a post-hoc analysis to examine biomarkers that might explain the increased risk of venous thromboembolism (VTE) observed with this compound in some patients with rheumatoid arthritis. nih.gov While the study did not identify biomarkers that could clearly explain this increased risk, it did find that D-dimer levels at 12 months were positively associated with the risk of a subsequent VTE. nih.gov

Table 2: Predictive Models and Biomarkers for this compound Efficacy
DiseaseModel/Biomarker TypePredictorsCitation
Ulcerative ColitisMachine Learning ModelPartial Mayo score, C-reactive protein, cholesterol levels at baseline and early treatment. nih.govresearchgate.net
Rheumatoid ArthritisLaboratory MarkersDecreased platelet count, increased LDL cholesterol, and increased hemoglobin at 1 month. oup.comfirstwordpharma.com
Ulcerative ColitisMulti-omicsCpG methylation signatures (e.g., LRPAP1, FGFR2), transcriptomic regulators (e.g., REG3A, CLDN3). nih.govmdpi.com

Methodological Considerations in Tofacitinib Research

Design of Randomized Controlled Trials (RCTs) for Tofacitinib

Randomized controlled trials (RCTs) are the cornerstone of evidence-based medicine, providing the most rigorous data on the efficacy and safety of new interventions. The clinical development program for this compound has included numerous Phase II and Phase III RCTs, meticulously designed to assess its utility in conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC). dovepress.comnih.govnih.gov

A key feature of these trials is the careful selection of patient populations. For instance, studies have enrolled patients who are methotrexate-naïve, those with an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), or those who have failed treatment with one or more tumor necrosis factor inhibitors (TNFi). nih.govnih.gov This stratification allows for the evaluation of this compound across different stages of disease and treatment histories.

The choice of comparator is another critical design element. This compound has been compared against placebo to establish its efficacy, as well as against active comparators like methotrexate (B535133) or adalimumab to position it within the existing treatment landscape. nih.govxeljanz.com These head-to-head trials provide valuable information for clinical decision-making. pfizer.com

Primary and secondary endpoints in this compound RCTs are well-defined and standardized. Common efficacy endpoints include the American College of Rheumatology (ACR) 20, 50, and 70 response rates, which measure the percentage of patients achieving a specific level of improvement in tender and swollen joint counts, as well as other key domains. xeljanz.com Other important measures include the Disease Activity Score in 28 joints (DAS28), the Health Assessment Questionnaire-Disability Index (HAQ-DI) for functional status, and radiographic progression of joint damage. nih.govxeljanz.com Patient-reported outcomes (PROs) are also increasingly recognized as crucial endpoints, capturing the patient's perspective on their health and well-being. nih.gov

Key Design ElementDescriptionExamples in this compound RCTs
Patient Population The specific group of individuals being studied.Methotrexate-naïve RA patients, TNFi-inadequate responder PsA patients.
Comparator The treatment against which this compound is being compared.Placebo, Methotrexate, Adalimumab.
Primary Endpoint The main outcome used to evaluate the efficacy of the treatment.ACR20 response at a specific time point (e.g., 12 or 24 weeks).
Secondary Endpoints Additional outcomes that provide further information on the treatment's effects.DAS28, HAQ-DI, radiographic progression, patient-reported outcomes.
Duration The length of the study.Typically ranges from 12 to 24 weeks for placebo-controlled phases, with longer-term extensions.

Observational Study Designs for Real-World Evidence Generation

While RCTs provide high-quality evidence under ideal conditions, observational studies are crucial for understanding the effectiveness and safety of this compound in routine clinical practice. researchgate.netacrabstracts.org These studies, which include cohort studies, case-control studies, and analyses of patient registries, generate real-world evidence (RWE) by observing patients in their natural healthcare settings. nih.gov

Cohort studies follow groups of patients (cohorts) who are receiving this compound and compare their outcomes to those receiving other treatments. These studies can be prospective, collecting data forward in time, or retrospective, using existing data from medical records or claims databases. acrabstracts.org They provide valuable insights into long-term effectiveness, treatment persistence, and the incidence of adverse events in a broader and more diverse patient population than is typically included in RCTs. researchgate.net

Patient registries, such as the Corrona RA Registry, are organized systems that collect uniform data to evaluate specified outcomes for a population defined by a particular disease, condition, or exposure. clinicaltrials.gov By analyzing data from these registries, researchers can assess the real-world performance of this compound and compare it to other therapies over extended periods. nih.gov

A significant challenge in observational studies is the potential for confounding, where differences in patient characteristics between treatment groups can bias the results. the-rheumatologist.org Statistical techniques, such as propensity score matching, are often employed to address this by creating treatment groups with similar baseline characteristics, thereby mimicking the randomization of an RCT. nih.gov

Advanced Statistical Methods for Analyzing this compound Clinical Data

Survival Analysis: Kaplan-Meier methods and Cox proportional hazards models are frequently used to analyze time-to-event data, such as the time to treatment discontinuation or the time to a specific clinical response. This is particularly relevant for assessing treatment persistence in real-world settings.

Mixed-Effects Models for Repeated Measures (MMRM): In longitudinal studies where outcomes are measured at multiple time points, MMRM is a powerful tool for analyzing the data. This method can account for the correlation of measurements within the same individual over time and can handle missing data more effectively than simpler methods. fda.gov

Bayesian Network Meta-Analysis (NMA): When direct head-to-head trial data are unavailable for all relevant comparators, NMA provides a framework for indirectly comparing the efficacy and safety of multiple treatments. nih.govjrheum.orgregionh.dk By combining data from a network of RCTs, this approach can estimate the relative effects of different interventions, such as various JAK inhibitors or biologic DMARDs. nih.govjrheum.orgregionh.dk

Propensity Score Matching: As mentioned earlier, this technique is vital in observational studies to reduce selection bias. It involves calculating the probability (propensity score) of a patient receiving a particular treatment based on their baseline characteristics and then matching patients with similar propensity scores in different treatment groups to create comparable cohorts for analysis. nih.gov

Machine Learning: More recently, machine learning algorithms are being explored to analyze large and complex datasets from this compound research. These methods have the potential to identify novel predictors of treatment response or adverse events, paving the way for more personalized medicine approaches.

Limitations of Current Research Methodologies and Future Improvements

Despite the strengths of the various research methodologies employed in studying this compound, each has its limitations.

Limitations of RCTs:

Generalizability: The strict inclusion and exclusion criteria of RCTs can limit the generalizability of their findings to the broader patient population seen in routine clinical practice, which often includes individuals with more comorbidities and concomitant medications. researchgate.net

Duration: The relatively short duration of many placebo-controlled RCTs may not be sufficient to assess long-term efficacy and safety, particularly for rare adverse events. nih.gov

Cost and Complexity: RCTs are expensive and time-consuming to conduct, which can limit the number of head-to-head comparisons and investigations into different patient subgroups.

Limitations of Observational Studies:

Confounding: Despite statistical adjustments, the risk of residual confounding can never be completely eliminated in observational studies. the-rheumatologist.org

Data Quality: The quality and completeness of data from real-world sources can be variable, which may impact the validity of the study findings.

Bias: Various forms of bias, such as selection bias and information bias, can affect the results of observational studies.

Future Improvements:

To address these limitations and further enhance our understanding of this compound, several improvements in research methodologies are being explored:

Adaptive Clinical Trial Designs: These innovative designs allow for pre-planned modifications to the trial based on accumulating data. nih.govnih.gov This can lead to more efficient trials by, for example, dropping ineffective treatment arms, re-estimating sample sizes, or enriching the study population with patients more likely to respond. nih.govnih.gov

Biomarker-Driven Trials: The identification and validation of biomarkers that predict treatment response or adverse events could enable the design of trials that stratify patients based on their biological characteristics. consensus.appnih.govresearchgate.net This would facilitate a more personalized approach to treatment with this compound.

Enhanced Patient-Reported Outcome (PRO) Measures: The development and implementation of more comprehensive and psychometrically robust PROs will better capture the full impact of this compound on patients' lives. nih.govjrheum.org This includes moving beyond traditional measures to include domains such as fatigue, sleep, and emotional well-being. targetedonc.com

Pragmatic Clinical Trials: These trials are designed to evaluate the effectiveness of interventions in real-life practice conditions, bridging the gap between traditional RCTs and observational studies.

Master Protocols: These are overarching trial designs that can evaluate multiple drugs and/or diseases under a single infrastructure. fda.govfda.gov This approach can accelerate the development and evaluation of new therapies like this compound in a more efficient manner. fda.govfda.gov

Target Trial Emulation: This framework uses observational data to explicitly emulate a hypothetical randomized trial, which can help to strengthen causal inference from real-world evidence. the-rheumatologist.org

By embracing these methodological advancements, future research on this compound can provide more nuanced and comprehensive evidence to guide clinical practice and optimize patient outcomes.

Future Directions and Unanswered Questions in Tofacitinib Research

Refinement of Patient Selection Criteria for Tofacitinib Therapy

A critical area of ongoing research is the identification of predictive biomarkers to determine which patients are most likely to respond to this compound therapy. This would allow for a more targeted approach, avoiding unnecessary treatment and potential side effects in predicted non-responders. Current research is exploring a multi-omics approach, integrating data from epigenomics, transcriptomics, proteomics, and cellular profiling to identify reliable biomarkers. mdpi.comnih.gov

For instance, in ulcerative colitis, emerging predictors of responsiveness include CpG methylation signatures (e.g., LRPAP1 and FGFR2) and transcriptomic regulators (e.g., REG3A and CLDN3). mdpi.comnih.gov In juvenile idiopathic arthritis, blood-based biomarkers such as S100A12 and MCP-1 are being investigated as potential predictors of treatment response. acrabstracts.org The identification of a definitive biomarker or a panel of biomarkers remains a key goal to guide patient selection. nih.gov

Development of Personalized Medicine Approaches for this compound

The concept of "one size fits all" is being challenged in the treatment of complex inflammatory diseases. nih.gov Personalized medicine aims to tailor treatment based on individual patient characteristics, including their unique biomarker signature, clinical factors, and lifestyle. nih.govdovepress.com For this compound, this involves moving beyond broad disease classifications to a more individualized therapeutic strategy.

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a promising area, although studies specifically examining the association between single nucleotide polymorphisms (SNPs) and this compound treatment outcomes are still needed. mdpi.comnih.gov The goal is to develop algorithms that can integrate genomic, clinical, and lifestyle data to predict an individual's response to this compound, thereby optimizing efficacy and safety. nih.govmdpi.com

Further Elucidation of Long-Term Immunological Effects Beyond Primary JAK Inhibition

While the primary mechanism of this compound is the inhibition of the JAK-STAT signaling pathway, its long-term immunological effects are not fully understood. nih.govnih.gov Research is ongoing to explore the broader and more subtle impacts of sustained JAK inhibition on the immune system. This includes investigating how this compound may modulate the expression of JAK-STAT pathway components and its influence on various immune cell populations beyond the initial therapeutic effect. nih.gov

Studies have shown that this compound can influence both the innate and adaptive immune systems, affecting the differentiation of T-helper cells and the production of inflammatory cytokines. mdpi.com Understanding these long-term modulations is crucial for predicting and managing the potential long-term consequences of treatment.

Investigation of this compound’s Impact on Specific Disease Subtypes and Endotypes

Rheumatoid arthritis, ulcerative colitis, and other inflammatory conditions are now recognized as heterogeneous diseases with various subtypes and endotypes, each with distinct underlying pathological mechanisms. nih.govresearchgate.net Future research will focus on evaluating the efficacy of this compound in these specific patient populations.

For example, in rheumatoid arthritis, post-hoc analyses have suggested that patients who are biologic-naïve or in the early stages of their disease may have a greater clinical response to this compound. nih.gov Similarly, emerging evidence suggests this compound may be effective in treating ulcerative colitis-associated spondyloarthritis, highlighting the need for further investigation into its efficacy in specific disease manifestations. medscape.com A more granular understanding of this compound's impact on different disease endotypes will enable more precise and effective treatment strategies.

Research into Novel Formulations or Delivery Systems of this compound

To improve the therapeutic index of this compound, research into novel formulations and delivery systems is an active area of investigation. The goal is to enhance drug delivery to target tissues while minimizing systemic exposure and potential side effects.

Current research is exploring the development of topical formulations, such as nanoemulgels and niosomes, for the treatment of skin conditions like atopic dermatitis and psoriasis. nih.govjournaljpri.comresearchgate.net These approaches aim to deliver this compound directly to the site of inflammation. nih.gov Other novel delivery systems being investigated include proposomes for transdermal delivery and controlled-release matrix tablets. dntb.gov.uasciensage.info These advancements hold the potential to expand the therapeutic applications of this compound and improve patient outcomes.

Addressing Gaps in Knowledge Regarding this compound's Mechanisms in Diverse Patient Populations

Clinical trial data has provided valuable insights into the efficacy and safety of this compound; however, there is a need to better understand its mechanisms and outcomes in diverse patient populations. This includes evaluating its effects in different age groups, genders, races, and in patients with various comorbidities. nih.gov

For example, studies have shown an increased risk of serious infections in older patients receiving this compound compared to younger patients. nih.gov Understanding the factors that contribute to these differences is essential for optimizing treatment in specific demographic groups. Further research is needed to elucidate how factors such as age and comorbidities influence the immunological and clinical response to this compound. nih.gov

Continued Surveillance and Characterization of this compound's Long-Term Safety Profile

Ongoing surveillance and characterization of the long-term safety profile of this compound are paramount. This involves the collection and analysis of data from long-term extension studies, post-marketing surveillance, and real-world evidence from patient registries and health insurance claims databases. elsevierpure.comnih.govnih.govnih.gov

Integrated analyses of data from clinical trials with up to 9.5 years of follow-up have shown a consistent safety profile over time, with no new safety signals emerging. nih.govnih.gov However, continued monitoring is crucial to identify any rare or delayed adverse events. elsevierpure.comnih.gov Real-world studies are particularly important for understanding the safety of this compound in a broader patient population and in the context of routine clinical practice. nih.govdovepress.com This ongoing surveillance will continue to inform the benefit-risk assessment of this compound therapy.

Long-Term Safety Data for this compound in Rheumatoid Arthritis

Adverse Event of InterestIncidence Rate (95% CI) per 100 patient-years (up to 8.5 years) elsevierpure.comIncidence Rate (95% CI) per 100 patient-years (up to 9.5 years) nih.govresearchgate.net
Serious Adverse Events9.4 (9.0 to 9.9)9.0 (8.6 to 9.4)
Serious Infections2.7 (2.5 to 3.0)2.5 (2.3 to 2.7)
Herpes Zoster (all)3.9 (3.6 to 4.2)3.6 (3.4 to 3.9)
Malignancies (excluding NMSC)0.9 (0.8 to 1.0)0.8 (0.7 to 0.9)
Non-melanoma skin cancer (NMSC)0.6 (0.5 to 0.7)0.6 (0.5 to 0.7)
Gastrointestinal Perforations0.1 (0.1 to 0.2)0.1 (0.1 to 0.2)
MortalityNot explicitly stated in the same format0.3 (0.2 to 0.3)

Table 1: Incidence Rates of Adverse Events of Special Interest in this compound-Treated Patients with Rheumatoid Arthritis from Integrated Analyses of Global Clinical Trials. This table presents the incidence rates of selected adverse events from two major integrated analyses of this compound's long-term safety in patients with rheumatoid arthritis. The data, presented as events per 100 patient-years with 95% confidence intervals, demonstrate a generally stable safety profile over extended periods of observation.

Impact of this compound on Growth and Development in Pediatric Patients (for relevant indications)

A significant concern in the treatment of chronic inflammatory diseases in children, such as Juvenile Idiopathic Arthritis (JIA) and Ulcerative Colitis (UC), is the potential impact of both the disease and its treatment on growth and development. bmj.comclevelandclinic.org Chronic inflammation itself can lead to diminished growth, and therapies, particularly corticosteroids, are known to have growth-suppressing effects. clevelandclinic.org As this compound, a Janus kinase (JAK) inhibitor, sees increased use in pediatric populations, understanding its long-term effects on growth is a critical area of ongoing research.

Growth hormone signaling occurs through a receptor coupled with JAK2. bmj.com this compound preferentially inhibits signaling associated with JAK1 and/or JAK3, with less functional selectivity for JAK2, which has prompted specific investigation into its effects on pediatric growth. bmj.com

A post-hoc analysis of a 44-week, two-part, double-blind, withdrawal Phase 3 trial (NCT02592434) involving 225 patients aged 2 to <18 years with JIA (excluding systemic JIA) provided key insights. bmj.com The study evaluated changes in height Z-scores, a standardized measure of height adjusted for age and sex. For the 83 patients who received continuous this compound for 92 weeks, the mean baseline height Z-score was -0.4. This score remained stable throughout the 92-week period. Furthermore, there was no significant difference in the change in height Z-score from week 18 to week 44 between patients receiving this compound and those receiving a placebo. bmj.com The analysis also showed that growth velocities for children treated with this compound for 44 weeks were within the normal range for their age and sex. bmj.com While the study indicated that this compound had no negative impact on height, significant "catch-up" growth was not observed, potentially because the study duration was relatively short and the baseline height Z-scores were already near normal. bmj.com

These findings suggest that this compound does not adversely affect growth in pediatric patients with JIA over the medium term. However, unanswered questions remain. Longer-term studies are necessary to confirm these findings over the full course of pediatric development into adulthood. Furthermore, research is needed to understand the impact of this compound on growth in other pediatric conditions for which it may be used, such as ulcerative colitis, where malnutrition and poor nutrient absorption can also severely impact development. clevelandclinic.org

Table 1: Impact of this compound on Pediatric Growth in JIA (92-Week Study)

Metric Baseline (N=83) Week 92 (N=83) Change from Week 18 to Week 44 (this compound vs. Placebo)
Mean Height Z-Score -0.4 Stable No significant difference
Growth Velocity N/A N/A Within normal range for age and sex up to Week 44

Data sourced from a post-hoc analysis of a Phase 3 trial in patients with Juvenile Idiopathic Arthritis. bmj.com

Exploration of this compound in Intestinal Barrier Repair Mechanisms

The intestinal epithelium forms a critical barrier that is compromised in inflammatory bowel diseases (IBD) like ulcerative colitis, leading to increased permeability, or "leakiness." ucr.eduresearchgate.net This barrier dysfunction is an early and critical event in IBD pathogenesis, as it allows luminal contents to cross into underlying tissues, promoting inflammation. researchgate.netirjournal.org A promising area of research is the potential for this compound to directly target and repair these epithelial barrier defects, which may contribute to its therapeutic efficacy beyond systemic immunosuppression.

Recent studies have elucidated several mechanisms by which this compound may restore intestinal barrier integrity. A key finding is its effect on the interaction between intestinal epithelial cells (IECs) and macrophages, particularly in the context of genetic predispositions to IBD. nih.gov Loss-of-function variants in the gene PTPN2 (protein tyrosine phosphatase non-receptor type 2), which regulates JAK-STAT signaling, are known to increase IBD susceptibility by disrupting the epithelial barrier. nih.gov Research has shown that in co-cultures of human Caco-2BBe IECs and THP-1 macrophages, as well as in mice with a myeloid-specific knockout of Ptpn2, this compound corrects compromised barrier function. nih.gov This rescue effect is achieved by normalizing the expression of tight junction proteins, reducing excessive STAT3 signaling, and normalizing the secretion of the cytokines IL-6 and IL-22. nih.gov

Further research has demonstrated this compound's direct effects on the epithelial cells themselves. In response to inflammatory cytokines like interferon-gamma (IFN-γ), which increases intestinal permeability, this compound can prevent the decrease in transepithelial electrical resistance (TER), a measure of barrier integrity. researchgate.net It also prevents increases in the flux of larger molecules across the barrier. researchgate.net This is partly achieved through the transcriptional regulation of claudin-2, a pore-forming tight junction protein, and by preventing the rearrangement of Zonula occludens-1 (ZO-1) at the tight junctions. researchgate.netirjournal.org Studies using human colonic stem cell-derived organoids ("colonoids") have confirmed that this compound can fully rescue IFN-γ-induced permeability defects. researchgate.net

In animal models of colitis, such as the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, this compound treatment not only reduced inflammatory parameters but also preserved the integrity of the intestinal epithelial barrier. irjournal.org This was associated with a decrease in the expression of the pore-forming proteins claudin-2 and claudin-15, thereby reducing paracellular permeability. irjournal.org

These findings collectively suggest that this compound's therapeutic benefits in ulcerative colitis may stem not only from its systemic anti-inflammatory effects but also from its direct action on restoring the intestinal epithelial barrier. Future research will likely focus on better identifying patient populations, such as those with PTPN2 mutations, who may have a better response to this compound due to its barrier-repairing properties. news-medical.net

Table 2: Mechanisms of this compound in Intestinal Barrier Repair

Mechanism Model System(s) Key Findings
Correction of Epithelial-Macrophage Crosstalk Co-culture of human IECs and macrophages; Mice with Ptpn2 knockout in myeloid cells Normalizes tight junction protein expression; Reduces excessive STAT3 signaling; Normalizes IL-6 and IL-22 secretion. nih.gov
Direct Epithelial Cell Action Human IEC lines (T84, HT-29); Human colonic organoids Prevents IFN-γ-induced decrease in TER and increase in permeability; Reduces claudin-2 expression; Restricts ZO-1 rearrangement. researchgate.net
Reduction of Pore-Forming Proteins TNBS-induced colitis rat model Reduces expression of claudin-2 and claudin-15; Decreases paracellular permeability. irjournal.org

常见问题

Basic Research Questions

Q. What are the primary efficacy endpoints and outcome measures used in phase III clinical trials evaluating Tofacitinib for rheumatoid arthritis (RA)?

  • Methodological Answer : Phase III trials typically use composite endpoints such as the American College of Rheumatology 20% improvement criteria (ACR20), Health Assessment Questionnaire-Disability Index (HAQ-DI), and Disease Activity Score for 28-joint counts (DAS28-4[ESR]). These endpoints are selected to capture both clinical response (e.g., reduction in swollen joints) and patient-reported outcomes (e.g., physical function). For example, in the ORAL Standard trial, ACR20 response rates at 6 months were 51.5% (5 mg) and 52.6% (10 mg) for this compound versus 28.3% for placebo, with HAQ-DI reductions of -0.40 to -0.54 versus -0.15 for placebo .

Q. How are safety profiles of this compound systematically monitored in long-term extension (LTE) studies?

  • Methodological Answer : LTE studies employ continuous adverse event (AE) tracking, including serious infections (e.g., herpes zoster), hematologic changes (e.g., neutropenia), and lipid profile alterations. Data are analyzed using incidence rates (IRs) per 100 patient-years (PY). For instance, a 9.5-year integrated safety analysis (n=7,061 patients) reported stable IRs over time, with herpes zoster IRs of 4.0–4.4/100 PY, highlighting demographic-specific risks (e.g., higher rates in Asian populations) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound trials?

  • Methodological Answer : Dose-response analyses often use mixed-effects models or logistic regression to account for repeated measures and covariates (e.g., baseline methotrexate use). In the ORAL Start trial, least squares mean (LSM) changes in radiographic progression (Sharp/van der Heijde scores) were compared between doses (0.12 for 5 mg vs. 0.06 for 10 mg), with non-overlapping confidence intervals indicating dose-dependent efficacy .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in safety data between this compound and biologic DMARDs (bDMARDs) across studies?

  • Methodological Answer : Discrepancies (e.g., elevated herpes zoster risk with this compound) require stratified analyses by demographic factors (age, region) and concomitant therapies (e.g., glucocorticoids). Multivariate Cox regression in a 2020 integrated analysis identified glucocorticoid use and Asian ancestry as independent risk factors for herpes zoster (HR=1.5–2.0). Comparative studies with adalimumab showed similar overall infection rates but higher herpes zoster IRs for this compound (4.4 vs. 1.7/100 PY) .

Q. What experimental designs are optimal for assessing this compound’s impact on structural joint damage in RA?

  • Methodological Answer : Randomized, double-blind, placebo-controlled trials with radiographic endpoints (e.g., modified Sharp score) at 6–12 months are standard. The phase III ORAL Standard trial used a step-down statistical approach to prioritize endpoints: first ACR20, then HAQ-DI, followed by DAS28-4(ESR). Blinded placebo crossover at 3–6 months minimizes ethical concerns while maintaining data integrity .

Q. How can real-world evidence (RWE) be integrated with clinical trial data to evaluate this compound’s long-term effectiveness?

  • Methodological Answer : RWE integration requires linkage of registries (e.g., Corrona) with claims data to assess adherence and outcomes beyond 12 months. Propensity score matching or inverse probability weighting adjusts for confounding factors (e.g., comorbidities). A 2023 study using Israeli registry data compared event-free survival (EFS) between this compound and abatacept, finding no significant difference (HR=1.24, 95% CI 0.85–1.81) after multivariable adjustment .

Q. What bioanalytical validation protocols are critical for pharmacokinetic (PK) studies of this compound generics?

  • Methodological Answer : Validated LC-MS/MS methods must meet FDA/EMA criteria for sensitivity (lower limit of quantification: 0.30 ng/mL), precision (CV <15%), and accuracy (85–115%). A 2025 bioequivalence study demonstrated linearity (0.30–200.00 ng/mL) and cross-validation with reference formulations using f2 similarity factors for dissolution profiles .

Methodological Frameworks

  • For Comparative Studies : Apply PICO (Population: RA patients; Intervention: this compound; Comparison: bDMARDs; Outcome: ACR20/DAS28) to structure hypotheses .
  • For Safety Analyses : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research on understudied risks (e.g., thromboembolic events) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofacitinib
Reactant of Route 2
Reactant of Route 2
Tofacitinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。